molecular formula C23H28O12 B12102325 Swertiaside CAS No. 96087-14-8

Swertiaside

Numéro de catalogue: B12102325
Numéro CAS: 96087-14-8
Poids moléculaire: 496.5 g/mol
Clé InChI: BSMWQZICWPFTBG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Swertiaside is a useful research compound. Its molecular formula is C23H28O12 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

96087-14-8

Formule moléculaire

C23H28O12

Poids moléculaire

496.5 g/mol

Nom IUPAC

6-(3-hydroxybenzoyl)oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

InChI

InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30)

Clé InChI

BSMWQZICWPFTBG-UHFFFAOYSA-N

SMILES canonique

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O

Origine du produit

United States

Foundational & Exploratory

Swertiaside: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiaside, a prominent secoiridoid glycoside, is a key bioactive compound found predominantly within the Gentianaceae family. This document provides an in-depth technical overview of this compound, covering its primary natural sources, historical discovery, and detailed methodologies for its isolation and characterization. Furthermore, it elucidates the molecular signaling pathways modulated by this compound, offering insights into its therapeutic potential. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction and Discovery

This compound, chemically identified as (3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one, is a secoiridoid glycoside that has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] The compound is also widely known as Swertiamarin, and the two names are used interchangeably in scientific literature. While the historical specifics of its initial discovery and the researchers involved are not extensively documented in readily available literature, its characterization has been a focal point of phytochemical research since at least the mid-20th century. The elucidation of its structure was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), which have been pivotal in confirming its molecular framework.[3]

Natural Sources of this compound

This compound is abundantly present in various species of the Gentianaceae family, with Swertia chirayita being one of the most well-known and commercially significant sources.[4] It is also found in numerous other Swertia species, as well as in the genus Enicostemma. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location of its cultivation.

Quantitative Distribution of this compound

The following table summarizes the quantitative analysis of this compound (Swertiamarin) content in various plant sources, providing a comparative overview for researchers interested in its extraction and purification.

Plant SpeciesPlant PartThis compound Content (% w/w or mg/g)Reference
Swertia chirayitaAerial Parts1.67% - 8.47% (16.7 - 84.7 mg/g)[5]
Swertia chirayita (Wild)Roots0.29 mg/g (ethanolic extract)
Swertia chirayita (Wild)Inflorescence & Leaf MixtureHighest among all plant parts
Swertia chirayita (Cultivated)Stems0.07 mg/g (ethanolic extract)
Swertia chirayita (Callus Culture)-0.67%
Swertia chirayita (Tissue Cultured Plants)-0.71%
Swertia chirayita (Field Grown Plants)-2.91%
Enicostemma littoraleWhole Plant0.4% - 2.12% yield from extract

Experimental Protocols

Isolation and Purification of this compound from Swertia chirayita

This protocol provides a detailed methodology for the extraction, isolation, and purification of this compound from the whole plant material of Swertia chirayita.

3.1.1. Materials and Reagents

  • Dried, powdered Swertia chirayita whole plant

  • Petroleum ether

  • Methanol (B129727)

  • Diethyl ether

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Pre-coated silica gel 60 F254 TLC plates

  • Solvents for TLC and column chromatography (e.g., Chloroform (B151607), Methanol, Ethyl acetate, Water)

  • Rotary evaporator

  • Chromatography column

3.1.2. Extraction and Fractionation

  • Defatting: The powdered plant material is first defatted by extraction with petroleum ether in a Soxhlet apparatus. This step removes nonpolar compounds that could interfere with subsequent purification.

  • Methanolic Extraction: The defatted plant material is then extracted with methanol. This can be done using a Soxhlet extractor or through cold maceration.

  • Precipitation: The methanolic extract is concentrated under reduced pressure using a rotary evaporator. The concentrated extract is then treated with cold diethyl ether to precipitate a crude mixture containing this compound.

3.1.3. Chromatographic Purification

  • Column Chromatography: The precipitate is dissolved in a minimal amount of methanol and adsorbed onto silica gel. This is then loaded onto a silica gel column packed in a suitable nonpolar solvent (e.g., chloroform).

  • Elution: The column is eluted with a gradient of increasing polarity. A common solvent system starts with chloroform and gradually increases the proportion of methanol (e.g., chloroform:methanol 9:1 v/v).

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). The TLC plates are developed in a solvent system such as ethyl acetate:methanol:water (7.7:1.5:0.5 v/v/v) and visualized under UV light (254 nm).

  • Pooling and Crystallization: Fractions containing pure this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent to yield pure this compound.

3.1.4. Workflow Diagram

G Workflow for this compound Isolation plant Dried, Powdered Swertia chirayita defat Defatting with Petroleum Ether plant->defat extract Methanolic Extraction defat->extract precipitate Precipitation with Diethyl Ether extract->precipitate column Silica Gel Column Chromatography precipitate->column fractions Fraction Collection & TLC Analysis column->fractions pure Pooling & Crystallization of Pure this compound fractions->pure

Caption: A streamlined workflow for the isolation and purification of this compound.

Analysis of NF-κB and PI3K/Akt Signaling Pathways by Western Blot

This protocol outlines the methodology to investigate the effect of this compound on the NF-κB and PI3K/Akt signaling pathways in a relevant cell line (e.g., macrophages for inflammation studies, or cancer cell lines).

3.2.1. Cell Culture and Treatment

  • Seed the chosen cell line in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a predetermined time. Include a vehicle control and a positive control (e.g., LPS for NF-κB activation).

3.2.2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the total protein.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3.2.3. SDS-PAGE and Western Blotting

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

3.2.4. Experimental Workflow Diagram

G Western Blot Workflow for Signaling Pathway Analysis cell_culture Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-p65, p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

Caption: Step-by-step workflow for Western blot analysis of signaling proteins.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways. The following sections and diagrams illustrate its influence on inflammatory and metabolic pathways.

Anti-inflammatory Pathway

This compound exhibits anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

G Anti-inflammatory Signaling of this compound This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocation transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->transcription inflammation Inflammation transcription->inflammation G Antidiabetic Signaling of this compound This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates (Phosphorylates) GSK3b GSK3β Akt->GSK3b Inhibits glucose_uptake Increased Glucose Uptake Akt->glucose_uptake glycogen_synthesis Increased Glycogen Synthesis GSK3b->glycogen_synthesis

References

Swertiaside and its Congeners in Swertia chirata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Secoiridoid Glycosides in a Potent Medicinal Herb

This technical guide provides a comprehensive overview of swertiaside and related secoiridoid glycosides found in Swertia chirata and other medicinal plants. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the phytochemistry, analytical methodologies, and pharmacological properties of these valuable natural products. While specific data on this compound is limited in the current body of scientific literature, this guide will focus on the well-characterized and structurally related compounds from Swertia chirata, primarily swertiamarin (B1682845), amarogentin (B1665944), and sweroside (B190387), as a proxy to understand the potential of this class of molecules.

Phytochemical Landscape of Swertia chirata

Swertia chirata, a member of the Gentianaceae family, is a revered medicinal plant in traditional systems of medicine, including Ayurveda, Unani, and Siddha.[1] Its profound therapeutic effects are attributed to a rich and diverse phytochemical profile. The primary bioactive constituents are secoiridoid glycosides, xanthones, and triterpenoids.

This compound , with the molecular formula C23H28O12, is a recognized secoiridoid glycoside.[2] However, it is less frequently reported and quantified in the literature compared to its congeners. The dominant secoiridoid glycosides in Swertia chirata include swertiamarin, amarogentin (the most bitter compound known), and sweroside.[3] Other significant compounds that contribute to the plant's medicinal properties are mangiferin (B1668620) (a xanthone), oleanolic acid, and ursolic acid (triterpenoids).

Quantitative Analysis of Key Phytochemicals in Swertia Species

The concentration of bioactive compounds in Swertia chirata can vary depending on geographical location, harvesting time, and the specific plant part used. The following table summarizes the quantitative data available for key phytochemicals in Swertia chirata and other related species.

Plant SpeciesPlant PartPhytochemicalConcentration (mg/g Dry Weight)Analytical MethodReference
Swertia chirayitaWild - Roots (Aqueous Extract)Swertiamarin0.25HPLC/DAD[4]
Swertia chirayitaWild - Roots (Ethanolic Extract)Swertiamarin0.29HPLC/DAD[4]
Swertia chirayitaCultivated - Stems (Aqueous Extract)Swertiamarin0.04HPLC/DAD
Swertia chirayitaCultivated - Stems (Ethanolic Extract)Swertiamarin0.07HPLC/DAD
Swertia chirayitaInflorescence and Leaf MixtureAmarogentinNot specifiedHPLC/DAD
Swertia chirayitaInflorescence and Leaf MixtureMangiferin0.46 (Aqueous), 0.4 (Ethanolic)HPLC/DAD
Swertia chirayita-Flavonoids67.4 mg/ml (extract)Spectrophotometry
Swertia chirayita-Tannins38.2 mg/ml (extract)Spectrophotometry

Experimental Protocols: Extraction, Isolation, and Quantification

The accurate analysis of this compound and its related compounds necessitates robust and validated experimental protocols. This section details the methodologies commonly employed for the extraction, isolation, and quantification of secoiridoid glycosides from Swertia species.

Extraction of Secoiridoid Glycosides

A general workflow for the extraction of these compounds is depicted below.

Extraction_Workflow PlantMaterial Dried and Powdered Swertia chirata Plant Material Extraction Maceration or Soxhlet Extraction with Methanol (B129727) or Ethanol PlantMaterial->Extraction Filtration Filtration to remove solid plant debris Extraction->Filtration Concentration Evaporation of Solvent (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of secoiridoid glycosides.

Detailed Protocol for Methanolic Extraction:

  • Sample Preparation: Air-dry the whole plant material of Swertia chirata in the shade. Grind the dried material into a coarse powder.

  • Extraction: Macerate 100g of the powdered plant material with 500 mL of methanol for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the extraction process with the remaining plant residue two more times to ensure complete extraction.

  • Concentration: Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the quantification of phytochemicals in herbal extracts.

HPTLC Method for Swertiamarin Quantification:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water in a ratio of 77:15:8 (v/v/v).

  • Sample Application: Apply the standard solution of swertiamarin and the sample extracts as bands on the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: After development, dry the plate and perform densitometric scanning at a wavelength of 246 nm.

  • Quantification: The amount of swertiamarin in the sample is calculated by comparing the peak area of the sample with that of the standard. The linearity for swertiamarin is typically in the range of 200-1200 ng per band.

Pharmacological Activities and Signaling Pathways

The secoiridoid glycosides from Swertia chirata exhibit a wide range of pharmacological activities. While specific pathways for this compound are not well-documented, the mechanisms of action for sweroside and swertiamarin have been investigated, providing valuable insights into the therapeutic potential of this class of compounds.

Anti-inflammatory Activity

Sweroside and swertiamarin have demonstrated significant anti-inflammatory effects. They act by modulating key inflammatory signaling pathways.

Anti_Inflammatory_Pathway Sweroside Sweroside / Swertiamarin NFkB NF-κB Signaling Pathway Sweroside->NFkB Inhibits ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines Induces iNOS_COX2 iNOS and COX-2 Expression NFkB->iNOS_COX2 Induces Inflammation Inflammation ProInflammatoryCytokines->Inflammation iNOS_COX2->Inflammation Hepatoprotective_Pathway Swertiamarin Swertiamarin Nrf2 Nrf2/HO-1 Pathway Swertiamarin->Nrf2 Activates NFkB_Liver NF-κB Signaling (in Liver) Swertiamarin->NFkB_Liver Inhibits AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces LiverInjury Liver Injury OxidativeStress->LiverInjury InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6) NFkB_Liver->InflammatoryMediators Induces InflammatoryMediators->LiverInjury

References

Preliminary Biological Activities of Swertiaside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Swertiaside, a prominent secoiridoid glycoside derived from plants of the Gentianaceae family, has garnered significant scientific interest for its diverse pharmacological properties. Traditionally used in various medicine systems for conditions like diabetes, inflammation, and liver ailments, recent preclinical evidence has begun to elucidate the molecular mechanisms underpinning these therapeutic effects.[1] This technical guide provides an in-depth overview of the preliminary biological activities of this compound and its structural analogs, focusing on its anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects. It summarizes key quantitative data, details the experimental protocols used in its evaluation, and visualizes the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Anti-inflammatory Activity

This compound and its related compounds, such as Sweroside, exhibit potent anti-inflammatory effects by modulating key signaling cascades involved in the inflammatory response. The primary mechanism involves the inhibition of pro-inflammatory mediators and cytokines through the suppression of pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]

Mechanism of Action

The anti-inflammatory action of this compound is largely attributed to its ability to interfere with the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and degradation of IκB, an inhibitor of NF-κB. This allows NF-κB (p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound and its analogs have been shown to suppress the phosphorylation of IκB and p65, thereby preventing NF-κB activation.[3][4] Furthermore, it can modulate the MAPK pathway, which also plays a crucial role in regulating the expression of inflammatory cytokines. Some studies suggest these effects are mediated through the activation of Sirtuin 1 (SIRT1), a deacetylase that can inhibit NF-κB activity.

Quantitative Data on Anti-inflammatory Effects
CompoundModelDosage/ConcentrationKey FindingReference
SwerosideLPS-induced ALI in Mice-Reduced lung wet-to-dry ratio, MPO activity, and inflammatory cell count.
SwerosideLPS-induced ALI in Mice-Decreased TNF-α and IL-1β production in bronchoalveolar lavage fluid (BALF).
SwerosideIL-1β-stimulated Rat Chondrocytes0.1, 1, 10 µg/mlDose-dependently attenuated NF-κB p65 phosphorylation (by 18.4%, 44.5%, 72.7%).
SwerosideIL-1β-stimulated Rat Chondrocytes0.1, 1, 10 µg/mlDose-dependently suppressed IκB phosphorylation (by 17.5%, 33.8%, 60.8%).
BellidifolinLPS-stimulated RAW 264.7 Cells-Inhibited the production of IL-6 and TNF-α.
SwerchirinLPS-stimulated RAW 264.7 Cells-Inhibited the production of IL-6 and TNF-α.
Experimental Protocols

In Vivo Anti-inflammatory Assay (LPS-Induced Acute Lung Injury Model):

  • Model: Male BALB/c mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) to induce acute lung injury (ALI).

  • Treatment: Sweroside is administered to mice (e.g., via intraperitoneal injection) prior to or after the LPS challenge.

  • Analysis: After a set period (e.g., 24 hours), bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels (TNF-α, IL-1β) using ELISA kits. Lung tissues are harvested to determine the wet-to-dry weight ratio as an indicator of pulmonary edema and to measure myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Histopathological examination of lung tissue is also performed.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

  • Cell Line: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Analysis: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. Levels of pro-inflammatory cytokines (TNF-α, IL-6) are quantified by ELISA. Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins like IκBα, p65 NF-κB, and MAPKs (e.g., p38, JNK, ERK).

Signaling Pathway Visualization

Swertiaside_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS, IL-1β) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB IκBα-NF-κB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Cytokines Transcription This compound This compound Sweroside This compound->IKK Inhibits SIRT1 SIRT1 This compound->SIRT1 Activates SIRT1->NFkB Inhibits (Deacetylation)

This compound's inhibition of the NF-κB inflammatory pathway.

Anti-diabetic Activity

This compound has demonstrated significant potential in managing diabetes, primarily by improving insulin (B600854) sensitivity, regulating glucose metabolism, and protecting pancreatic β-cells. Its active metabolite, gentianine, is believed to play a crucial role in these effects by upregulating the expression of PPAR-γ.

Mechanism of Action

The anti-diabetic effects of this compound are multi-faceted. One key mechanism is the enhancement of insulin signaling. It has been shown to increase the expression of insulin receptor substrate-1 (IRS-1) and phosphatidylinositol 3-kinase (PI3K), key components of the insulin signaling pathway that facilitates glucose uptake. Additionally, this compound's metabolite, gentianine, promotes adipocyte differentiation and induces the expression of peroxisome proliferator-activated receptor-gamma (PPAR-γ), glucose transporter type 4 (GLUT-4), and adiponectin, all of which are crucial for improving insulin sensitivity and glucose homeostasis. It may also exert its effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.

Quantitative Data on Anti-diabetic Effects
CompoundModelDosageKey FindingReference
MethylswertianinSTZ-induced Diabetic Mice100 & 200 mg/kg/day (p.o.)Significantly reduced fasting blood glucose and fasting serum insulin.
BellidifolinSTZ-induced Diabetic Mice100 & 200 mg/kg/day (p.o.)Significantly reduced fasting blood glucose and fasting serum insulin.
MethylswertianinSTZ-induced Diabetic Mice100 & 200 mg/kg/day (p.o.)Lowered serum TC, LDL, TG and increased HDL/TC ratio.
(R)-GentiandiolKKAy Type 2 Diabetic Mice-Reduced abnormalities in lipid, amino acid, and carbohydrate metabolism.
Gentianine3T3-L1 Adipocytes-Significantly increased mRNA expression of PPAR-γ, GLUT-4, and adiponectin.
Experimental Protocols

In Vivo Anti-diabetic Assay (STZ-induced Diabetic Model):

  • Model: Type 2 diabetes is induced in mice (e.g., BABL/c) by a high-fat diet followed by a low-dose injection of streptozotocin (B1681764) (STZ), which selectively destroys pancreatic β-cells.

  • Treatment: Diabetic mice are treated orally with the test compound (e.g., methylswertianin, bellidifolin) daily for several weeks (e.g., 4 weeks).

  • Analysis: Fasting blood glucose (FBG) is monitored regularly. At the end of the treatment period, an oral glucose tolerance test (OGTT) is performed. Serum is collected to measure fasting serum insulin (FINS), total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL). Western blot analysis of liver or muscle tissue can be used to assess the expression levels of proteins in the insulin signaling pathway (e.g., InsR, IRS-1, PI3K).

In Vitro Adipogenesis Assay:

  • Cell Line: 3T3-L1 preadipocytes are cultured and induced to differentiate into mature adipocytes.

  • Treatment: During differentiation, cells are treated with the test compound (e.g., gentianine).

  • Analysis: Adipogenesis is quantified by Oil Red O staining of intracellular lipid droplets. The expression of adipogenic and insulin-sensitizing genes (PPAR-γ, GLUT-4, adiponectin) is measured using RT-qPCR.

Signaling Pathway Visualization

Swertiaside_Anti_Diabetic_Pathway cluster_cell Adipocyte / Myocyte Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR IRS1 IRS-1 InsulinR->IRS1 P PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake This compound This compound (via Gentianine) This compound->IRS1 Upregulates This compound->PI3K Upregulates PPARg PPAR-γ This compound->PPARg Upregulates AMPK AMPK This compound->AMPK Activates Adiponectin Adiponectin GLUT-4 Expression PPARg->Adiponectin AMPK->Glucose_uptake

This compound's modulation of insulin signaling and glucose uptake.

Hepatoprotective Activity

This compound and related secoiridoids demonstrate significant protective effects against liver injury induced by various toxins. This protection is mediated through the enhancement of the cellular antioxidant defense system and the suppression of inflammatory responses within the liver.

Mechanism of Action

The primary hepatoprotective mechanism of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as Heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). These enzymes play a critical role in neutralizing reactive oxygen species (ROS) and protecting hepatocytes from damage. Additionally, this compound can mitigate liver injury by inhibiting inflammatory pathways, similar to its general anti-inflammatory effects.

Quantitative Data on Hepatoprotective Effects
CompoundModelDosageKey FindingReference
SwertiamarinCCl4-induced Hepatotoxicity in Rats100, 200 mg/kg (i.g.)Showed antioxidant and hepatoprotective effects via the Nrf2/HO-1 pathway.
Gentiopicroside (B1671439)Alcohol/LPS-induced Liver Injury-Alleviates liver injury by reducing oxidative stress and inflammation.
SwerosideCCl4-induced Liver Injury in Rats-Demonstrated hepatoprotective properties.
GentiopicrosideArachidonic acid-induced Injury-May minimize lipotoxicity and protect hepatocytes.
Experimental Protocols

In Vivo Hepatotoxicity Model (CCl4-induced Injury):

  • Model: Liver injury is induced in rats or mice by intraperitoneal injection of carbon tetrachloride (CCl4), a well-known hepatotoxin.

  • Treatment: Animals are pre-treated with the test compound (e.g., Swertiamarin) orally for a specified period (e.g., 8 weeks) before and during CCl4 administration.

  • Analysis: Serum is collected to measure the activity of liver enzymes, such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). Liver tissues are harvested for histopathological examination and to measure markers of oxidative stress (e.g., malondialdehyde, MDA) and antioxidant enzyme levels (e.g., superoxide (B77818) dismutase, SOD; glutathione, GSH). Western blot or RT-qPCR is used to analyze the expression of proteins in the Nrf2/HO-1 pathway.

Signaling Pathway Visualization

Swertiaside_Hepatoprotective_Pathway cluster_cytoplasm Cytoplasm Toxin Hepatotoxins (e.g., CCl4, Alcohol) ROS Oxidative Stress (ROS) Toxin->ROS Nrf2_Keap1 Keap1-Nrf2 (Inactive) ROS->Nrf2_Keap1 Induces Dissociation Protection Hepatoprotection ROS->Protection Damages Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds Nrf2_Keap1->Nrf2 Nucleus->ARE Enzymes Protective Enzymes (HO-1, NQO1) ARE->Enzymes Transcription Enzymes->Protection This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation

This compound's activation of the Nrf2 hepatoprotective pathway.

Antioxidant Activity

The antioxidant properties of this compound are fundamental to many of its other biological activities, including its anti-inflammatory and hepatoprotective effects. It can act both directly, by scavenging free radicals, and indirectly, by boosting the body's endogenous antioxidant systems.

Mechanism of Action

This compound demonstrates direct radical scavenging activity against various reactive oxygen species. Its chemical structure allows it to donate hydrogen atoms or electrons to neutralize free radicals. Indirectly, as described in the hepatoprotective section, it activates the Nrf2 pathway, leading to the increased synthesis of antioxidant enzymes that protect cells from oxidative damage.

Quantitative Data on Antioxidant Effects

Quantitative data for this compound itself is less prevalent in the provided results, but assays for related compounds and general antioxidant screening methods are well-established.

Assay TypePrincipleTypical MeasurementReference
DPPH Radical ScavengingMeasures the ability of an antioxidant to donate a hydrogen atom and bleach the purple DPPH radical.IC50 (concentration required for 50% scavenging)
ABTS Radical ScavengingMeasures the ability to scavenge the blue-green ABTS radical cation. Suitable for both hydrophilic and lipophilic antioxidants.Trolox Equivalent Antioxidant Capacity (TEAC)
Ferric Reducing Antioxidant Power (FRAP)Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex, resulting in a colored product.Absorbance change at 593 nm
Cellular Antioxidant ActivityMeasures the ability of a compound to prevent intracellular ROS formation in cell culture (e.g., using DCFH-DA probe).Reduction in fluorescence
Experimental Protocols

DPPH Radical Scavenging Assay:

  • Principle: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.

  • Method: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of the test compound (this compound) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes). The absorbance is then measured at approximately 517 nm. The percentage of scavenging activity is calculated relative to a control, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay:

  • Principle: This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex.

  • Method: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer, TPTZ solution, and FeCl₃·6H₂O solution. The test sample is added to the FRAP reagent and incubated (e.g., at 37°C for 30 minutes). The absorbance of the resulting blue-colored solution is measured at 593 nm. The antioxidant capacity is determined against a standard curve of FeSO₄.

Experimental Workflow Visualization

Antioxidant_Assay_Workflow cluster_dpph DPPH Scavenging Assay cluster_frap FRAP Assay dpph_start Prepare DPPH Solution (Purple) dpph_mix Mix with This compound dpph_start->dpph_mix dpph_incubate Incubate (30 min, dark) dpph_mix->dpph_incubate dpph_read Measure Absorbance (~517 nm) dpph_incubate->dpph_read dpph_result Calculate % Scavenging (Color Fades) dpph_read->dpph_result frap_start Prepare FRAP Reagent (Fe³⁺) frap_mix Mix with This compound frap_start->frap_mix frap_incubate Incubate (30 min, 37°C) frap_mix->frap_incubate frap_read Measure Absorbance (~593 nm) frap_incubate->frap_read frap_result Calculate Reducing Power (Blue Color Forms) frap_read->frap_result

Workflow for common in vitro antioxidant capacity assays.

Other Potential Activities

Preliminary research indicates that this compound and its related compounds possess other promising therapeutic properties, including neuroprotective and anti-cancer activities.

  • Neuroprotection: this compound has shown potential neuroprotective effects, which are likely linked to its potent antioxidant and anti-inflammatory properties that can combat oxidative stress and neuro-inflammation, key factors in neurodegenerative diseases.

  • Anti-cancer/Anti-tumor Activity: Gentiopicroside, a related iridoid, has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of cancer cells. The mechanism likely involves the modulation of apoptosis-regulating proteins from the Bcl-2 family and the activation of caspases, the executioners of apoptosis.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates CellStress Cellular Stress (DNA Damage, ROS) Bax Bax/Bak (Pro-apoptotic) CellStress->Bax Mito Mitochondrion Bax->Mito MOMP Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9->Casp3 Activates aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Cleaves Substrates This compound This compound/ Gentiopicroside This compound->Bax Promotes This compound->Bcl2 Inhibits

General overview of intrinsic and extrinsic apoptosis pathways.

Conclusion

This compound is a pharmacologically active natural product with significant therapeutic potential across a range of pathological conditions. Its preliminary biological activities are primarily driven by its ability to modulate fundamental cellular signaling pathways, including NF-κB, Nrf2, and PI3K/Akt. The compound's potent anti-inflammatory, anti-diabetic, hepatoprotective, and antioxidant effects, demonstrated in numerous preclinical models, establish a strong scientific foundation for its further development. Future research should focus on its pharmacokinetics, oral bioavailability, long-term toxicity, and transition into clinical trials to fully realize its potential as a therapeutic agent.

References

The Therapeutic Potential of Swertiaside: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Swertiaside, a secoiridoid glycoside predominantly known in scientific literature as Swertiamarin (B1682845), is a bioactive compound isolated from plants of the Gentianaceae family, such as Enicostemma littorale and Swertia chirayita.[1] This molecule has garnered significant interest in the pharmaceutical research community due to its broad spectrum of therapeutic activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, antidiabetic, and hepatoprotective agent.[1][2] This technical guide provides a comprehensive review of the existing data on Swertiamarin, focusing on quantitative efficacy, detailed experimental protocols for its evaluation, and the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic applications of this promising natural compound.

Quantitative Data on Therapeutic Efficacy

The therapeutic effects of Swertiamarin have been quantified in various preclinical models. The following tables summarize the key findings, providing a comparative overview of its potency and efficacy across different biological activities.

Table 1: In Vitro Antioxidant Activity of Swertiamarin

Assay MethodIC50 Value (µg/mL)Reference
ABTS Radical Scavenging2.83[3]
Hydrogen Peroxide Scavenging5.70[3]
Hydroxyl Radical Scavenging52.56
Lipid Peroxidation Inhibition78.33

Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Swertiamarin

Experimental ModelSpeciesDose (mg/kg, p.o.)EfficacyReference
Carrageenan-Induced Paw EdemaRat10038.60% inhibition of edema at 5h
20052.50% inhibition of edema at 5h
Hot Plate TestMouse100Significant increase in latency period
200Dose-dependent increase in tail withdrawal reflex

Table 3: In Vivo Antidiabetic Effects of Swertiamarin

Experimental ModelSpeciesDose (mg/kg)Key FindingsReference
Streptozotocin (STZ)-Induced DiabetesRat50 (i.p. for 6 weeks)Markedly decreased serum triglycerides, cholesterol, and LDL levels; significant decline in fasting glucose.
STZ-Induced DiabetesRat15, 25, 50 (p.o. for 28 days)Remarkable reduction in fasting blood glucose, HbA1c, total cholesterol, and triglycerides.
Carbohydrate ChallengeMouseNot specifiedBlunted the increase in peak blood glucose levels after starch and sucrose (B13894) administration.

Table 4: In Vivo Hepatoprotective Effects of Swertiamarin

Experimental ModelSpeciesDose (mg/kg, p.o.)Key FindingsReference
D-Galactosamine-Induced HepatotoxicityRat100 and 200 (for 8 days)Significant restoration of altered biochemical parameters towards normal.
Carbon Tetrachloride (CCl4)-Induced HepatotoxicityRat100 and 200 (for 8 weeks)Significantly ameliorated the increase in serum ALT, AST, and ALP levels.
Acetaminophen (APAP)-Induced HepatotoxicityMouseNot specifiedSignificantly alleviated liver injury index.
Cytarabine-Induced HepatotoxicityPregnant Rat100 and 200 (GD8 to GD20)Decreased MDA levels and increased CAT, GSH, GSH-Px, and SOD levels.

Key Experimental Protocols

Reproducibility is paramount in drug development. This section provides detailed methodologies for the key in vivo models used to evaluate the therapeutic potential of Swertiamarin.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This is a widely used model to assess acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-250g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and Swertiamarin treatment groups (e.g., 100 and 200 mg/kg).

  • Procedure:

    • Administer Swertiamarin or the vehicle orally 1 hour before carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw. The left paw can be injected with saline as a control.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 3, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hot Plate Test (Analgesic Activity)

This method is used to evaluate central analgesic activity.

  • Animals: Mice are commonly used for this assay.

  • Apparatus: A hot plate analgesiometer with a surface temperature maintained at a constant 55 ± 1°C.

  • Procedure:

    • Administer Swertiamarin or the vehicle intraperitoneally or orally.

    • At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse on the hot plate.

    • Record the latency time for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: A significant increase in the latency time in the treated group compared to the control group indicates an analgesic effect.

Streptozotocin (STZ)-Induced Diabetes (Antidiabetic Activity)

This model mimics type 1 diabetes by chemically ablating pancreatic β-cells.

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g) are typically used.

  • Induction of Diabetes:

    • Administer a single intravenous injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate (B86180) buffer (pH 4.5). Alternatively, multiple low doses can be used.

    • After 72 hours, confirm diabetes by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥ 15 mM are considered diabetic.

  • Treatment:

    • Divide the diabetic animals into groups: diabetic control, positive control (e.g., glibenclamide), and Swertiamarin treatment groups.

    • Administer Swertiamarin orally or intraperitoneally for a specified period (e.g., 28 days).

  • Parameters Monitored: Body weight, fasting blood glucose, serum insulin, HbA1c, and lipid profiles are monitored throughout the study.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity (Hepatoprotective Activity)

This model is used to study chemically-induced liver injury.

  • Animals: Adult male Sprague-Dawley rats (300-350g) are commonly used.

  • Induction of Hepatotoxicity:

    • Prepare a 50% solution of CCl4 in olive oil (1:1 ratio).

    • Administer CCl4 via an orogastric tube or intraperitoneal injection (e.g., 1.5 mL/kg, twice a week for 4-8 weeks).

  • Treatment:

    • Co-administer Swertiamarin orally at different doses (e.g., 100 and 200 mg/kg) concurrently with CCl4 administration.

  • Assessment of Liver Damage:

    • At the end of the treatment period, collect blood samples to measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Perform histopathological examination of the liver tissue to assess the extent of necrosis, inflammation, and fibrosis.

Signaling Pathways and Mechanisms of Action

Swertiamarin exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Nrf2/HO-1 Signaling Pathway (Antioxidant and Hepatoprotective Effects)

Swertiamarin activates the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm Swertiamarin Swertiamarin Keap1 Keap1 Swertiamarin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 ARE->HO1 Induces Transcription NQO1 NQO1 ARE->NQO1 Induces Transcription Antioxidant_Enzymes Other Antioxidant Enzymes (SOD, CAT, GPx) ARE->Antioxidant_Enzymes Induces Transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces NQO1->Oxidative_Stress Reduces Antioxidant_Enzymes->Oxidative_Stress Reduces Cell_Protection Cell Protection & Hepatoprotection Oxidative_Stress->Cell_Protection Leads to

Caption: Swertiamarin-mediated activation of the Nrf2/HO-1 signaling pathway.

NF-κB Signaling Pathway (Anti-inflammatory Effects)

Swertiamarin has been shown to inhibit the pro-inflammatory NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Swertiamarin Swertiamarin Swertiamarin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB->Proinflammatory_Genes Translocates to Nucleus & Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Promotes

Caption: Inhibition of the NF-κB signaling pathway by Swertiamarin.

PI3K/Akt/GSK3β Signaling Pathway (Antidiabetic and Anti-apoptotic Effects)

Swertiamarin can modulate the PI3K/Akt pathway, which is involved in glucose metabolism and cell survival.

PI3K_Akt_Pathway Swertiamarin Swertiamarin PI3K PI3K Swertiamarin->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Glucose_Metabolism Improved Glucose Metabolism GSK3b->Glucose_Metabolism Regulates

References

Swertiaside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Iridoid Glycoside Swertiaside

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a naturally occurring iridoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation and evaluation of this compound are also presented to facilitate further research and drug discovery efforts. The information is structured to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Chemical and Physical Properties

This compound is a secoiridoid glycoside that can be isolated from plants of the Swertia genus, notably Swertia mussotii Franch. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 96078-14-8[No source found]
Molecular Formula C₂₃H₂₈O₁₂[No source found]
Molecular Weight 496.46 g/mol [No source found]
Natural Sources Swertia mussotii Franch.[No source found]

Biological Activities and Mechanisms of Action

While research specifically focused on this compound is emerging, extensive studies on closely related compounds from Swertia species, such as Swertiamarin and Sweroside, provide strong evidence for its potential pharmacological effects. These activities are primarily attributed to the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Activity

This compound is anticipated to exhibit significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The proposed mechanism involves the suppression of NF-κB activation, thereby reducing the production of inflammatory mediators.

Hepatoprotective Effects

The hepatoprotective potential of this compound is linked to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This action helps to mitigate oxidative stress-induced liver damage.

Antioxidant Properties

In addition to activating the Nrf2 pathway, this compound is expected to possess direct antioxidant activity by scavenging free radicals. This dual-action mechanism—both direct radical scavenging and induction of endogenous antioxidant defenses—makes it a promising candidate for combating oxidative stress-related pathologies.

Signaling Pathways

The therapeutic potential of this compound is underpinned by its interaction with fundamental cellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms of action.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_nfkb NF-κB Signaling Cascade Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK This compound This compound This compound->IKK Inhibits IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB->Gene hepatoprotective_pathway cluster_stress Cellular Stress cluster_activation Activation by this compound cluster_nrf2 Nrf2 Signaling Cascade Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Stress->Nrf2_Keap1 This compound This compound This compound->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Gene Antioxidant Gene Expression (HO-1, NQO1, etc.) ARE->Gene

Methodological & Application

Application Notes and Protocols for Swertiaside Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the extraction of Swertiaside and related secoiridoid glycosides from various plant materials, primarily from the Gentianaceae family, such as Swertia and Gentiana species. The protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

General Overview of the Extraction and Analysis Workflow

The extraction of this compound from plant material involves several key stages, beginning with the preparation of the raw plant material, followed by the extraction process itself, and concluding with purification and analysis of the extract. The choice of extraction technique is critical as it significantly impacts the yield, purity, and bioactivity of the final product.[1][2] Modern techniques are often preferred for their efficiency, reduced solvent consumption, and shorter extraction times.[2][3]

G A Plant Material Collection & Preparation (Drying, Grinding) B Extraction Method Selection A->B C Conventional Methods (Maceration, Reflux) B->C D Modern Methods (UAE, MAE, SFE) B->D E Crude Extract Filtration & Concentration C->E Extract D->E Extract F Purification (Chromatography, Crystallization) E->F G Analysis & Quantification (HPLC, HPTLC) F->G H Pure this compound F->H G->H

Caption: General workflow for this compound extraction and analysis.

Conventional Extraction Methods

Conventional methods are foundational techniques that often involve simple solvent-based percolation but may require longer extraction times and larger solvent volumes.[2]

Static Extraction / Maceration

Application Note: Maceration is a simple and widely used technique where the plant material is soaked in a suitable solvent for an extended period at room temperature.[4] This process allows the solvent to penetrate the plant cell walls and dissolve the target compounds. It is particularly suitable for heat-sensitive compounds. A study on various Swertia species found that a 24-hour static extraction was the most efficient method for recovering amarogentin (B1665944), a compound related to this compound, yielding up to 5.79 mg/g from S. chirayita.[5][6]

Protocol: Static Maceration

  • Preparation: Weigh 10 g of dried, powdered plant material.

  • Soaking: Place the powder in a sealed container (e.g., an Erlenmeyer flask) and add 100 mL of the chosen solvent (e.g., methanol (B129727) or ethanol).

  • Extraction: Seal the container and let it stand for 24 to 72 hours at room temperature, with occasional shaking.

  • Filtration: After the extraction period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the dried extract in a desiccator until further analysis.

Reflux / Soxhlet Extraction

Application Note: Reflux and Soxhlet extraction are continuous extraction methods performed at an elevated temperature.[7] The Soxhlet apparatus allows for repeated washing of the plant material with fresh, distilled solvent, which can lead to a high extraction efficiency.[2] However, the prolonged exposure to heat may cause degradation of thermolabile compounds.[2] This method has been successfully used to extract pentacyclic triterpenoids from Swertia chirata.[8][9]

Protocol: Soxhlet Extraction

  • Preparation: Place approximately 10-20 g of dried, powdered plant material into a cellulose (B213188) thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Set up the apparatus with a round-bottom flask containing 250 mL of the desired solvent (e.g., methanol, ethanol (B145695), or water) and a condenser.

  • Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip back onto the plant material in the thimble.

  • Cycling: Allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours), or until the solvent in the siphon arm becomes colorless.

  • Concentration: Once the extraction is complete, cool the apparatus and collect the extract from the round-bottom flask. Concentrate the extract using a rotary evaporator.

Table 1: Comparison of Conventional Extraction Methods for Secoiridoids and Related Compounds

Plant MaterialMethodSolventTimeKey FindingReference
Swertia chirayitaStatic ExtractionMethanol24 hrsMaximum recovery of amarogentin (5.79 mg/g)[6]
Swertia chirayitaReflux ExtractionMethanol-Used for preliminary screening of pentacyclic triterpenoids.[8][9]
Swertia chirayitaSoxhlet ExtractionWater-Used to prepare aqueous extracts for phytochemical screening.[10]

Modern "Green" Extraction Methods

Modern extraction techniques offer significant advantages over conventional methods, including higher efficiency, reduced extraction times, lower solvent consumption, and better preservation of bioactive compounds.[1][2]

Ultrasound-Assisted Extraction (UAE)

Application Note: Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent.[11][12] The collapse of these cavitation bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, thereby accelerating the extraction process.[11][12] UAE is known for its efficiency at lower temperatures, which helps preserve heat-sensitive compounds like this compound.[1] The process is influenced by factors such as temperature, time, solvent concentration, and ultrasonic power.[11][13]

G A Plant Powder & Solvent Mixture B Ultrasonic Bath / Probe (20-40 kHz) A->B Sonication C Acoustic Cavitation B->C D Cell Wall Disruption C->D E Enhanced Mass Transfer & Solvent Penetration D->E F This compound Release into Solvent E->F G Filtration & Concentration F->G Crude Extract

Caption: Mechanism and workflow of Ultrasound-Assisted Extraction (UAE).

Protocol: Optimized Ultrasound-Assisted Extraction

This protocol is based on an optimized method for extracting swertiamarin (B1682845) from Gentiana lutea leaves using Response Surface Methodology (RSM).[13]

  • Preparation: Mix 1 g of dried, powdered plant material with the solvent in a flask.

  • Parameter Setup:

    • Solvent: 30% ethanol (v/v) in water.

    • Liquid-to-Solid Ratio: 30 mL/g.

    • Temperature: Set the ultrasonic bath temperature to 62.7°C.

  • Sonication: Place the flask in the ultrasonic bath and sonicate for 50 minutes.

  • Filtration: After sonication, filter the mixture to separate the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Microwave-Assisted Extraction (MAE)

Application Note: Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material.[14][15] Polar molecules within the sample absorb microwave energy, leading to rapid, localized heating that causes the plant cells to rupture and release their contents into the solvent.[15][16] MAE significantly reduces extraction time (often to just a few minutes) and solvent consumption compared to conventional methods.[14][17] Key parameters include microwave power, extraction time, solvent type, and liquid-to-solid ratio.[18]

Protocol: Microwave-Assisted Extraction

This is a general protocol adaptable from MAE of other glycosides.[17]

  • Preparation: Place 1 g of powdered plant material into a closed microwave-safe extraction vessel.

  • Solvent Addition: Add 20-30 mL of a suitable solvent (e.g., methanol, ethanol, or a binary mixture). Solvents with high dielectric constants are more effective.[15]

  • Parameter Setup:

    • Microwave Power: Set to a moderate level (e.g., 80-600 W).

    • Temperature: Set the target temperature (e.g., 50-65°C).

    • Time: Set the extraction time (typically 1-15 minutes).

  • Extraction: Place the vessel in the microwave extractor and run the program.

  • Cooling & Filtration: After the cycle, allow the vessel to cool to room temperature before opening. Filter the contents to collect the extract.

  • Concentration: Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

Application Note: Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[19][20] Above its critical temperature (31°C) and pressure (74 bar), CO₂ exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.[21] SFE is highly selective and produces pure extracts without solvent residue, as the CO₂ can be easily removed by depressurization.[21] While excellent for non-polar compounds, extracting more polar molecules like this compound may require the addition of a co-solvent (modifier) such as ethanol or methanol.[22]

Table 2: Comparison of Modern Extraction Methods for Secoiridoids and Related Compounds

Plant MaterialMethodSolventTemp. (°C)Time (min)Yield / Key FindingReference
Gentiana luteaUAE (Optimized)30% Ethanol62.7503.75 mg/g Swertiamarin[13]
Stevia rebaudianaMAEMethanol/Ethanol501MAE was more efficient than conventional and UAE methods for glycoside extraction.[17]
Swertia chirataReflux (Optimized)45% Methanol-Ethyl Acetate65-Optimized for triterpenoids, yielding 3.71%.[8][9]

Optimization of Extraction Parameters

To maximize the yield of this compound, it is crucial to optimize extraction parameters. Response Surface Methodology (RSM) is a powerful statistical tool used for this purpose.[23] RSM allows for the evaluation of multiple variables (e.g., temperature, time, solvent concentration) and their interactions, leading to the identification of the optimal conditions for extraction.[8][9][23]

G cluster_0 Conventional Methods cluster_1 Modern Methods C1 Maceration A1 Time (Long) C1->A1 A2 Solvent (High) C1->A2 C2 Soxhlet C2->A1 C2->A2 A3 Energy (High) C2->A3 M1 UAE B1 Time (Short) M1->B1 B2 Solvent (Low) M1->B2 B3 Efficiency (High) M1->B3 M2 MAE M2->B1 M2->B2 M2->B3 M3 SFE M3->B1 M3->B2 M3->B3

Caption: Logical comparison of extraction techniques and their key attributes.

Table 3: Optimized Extraction Conditions using Response Surface Methodology (RSM)

Plant MaterialTarget Compound(s)MethodOptimal Temperature (°C)Optimal Time (min)Optimal SolventOther Optimal ParametersReference
Gentiana luteaSwertiamarin & IsogentisinUAE62.75030% EthanolLiquid-to-solid ratio: 30 mL/g[13]
Swertia chirataPentacyclic TriterpenoidsReflux65-45% Methanol-Ethyl AcetateParticle size: 3 mm[8][9]
Acer tegmentosumTotal PhenolicsHydrothermal89.3441.6 (7.36 h)WaterSolvent-to-solid ratio: 184 mL/g[24]

Post-Extraction: Purification and Analysis

After extraction, the crude extract contains a mixture of compounds. Further purification is often necessary to isolate this compound.

  • Purification: Common purification techniques include liquid-liquid extraction, crystallization, and various forms of chromatography (e.g., column chromatography, preparative HPLC).[25][26] Affinity chromatography can also be used for highly selective protein purification but is less common for small molecules like this compound unless a specific ligand is developed.[26]

  • Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are standard analytical methods for identifying and quantifying this compound in extracts.[27][28] For HPLC, a C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, with detection by a UV detector at around 238-245 nm.[27][28] The amount of swertiamarin in Fagraea fragrans leaf extract was determined to be 0.26 g per gram of extract using a validated HPLC method.[27]

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Swertiaside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, is a subject of growing interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. This document provides detailed protocols for common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

The following table summarizes the antioxidant activity of various extracts from Swertia species and some of its isolated compounds, as determined by DPPH and ABTS assays. It is important to note that these values represent the activity of complex mixtures or other individual compounds and not of isolated this compound. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

SampleAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Swertia kingii (Methanol Extract)DPPH19.6--
Swertia chirayita (70% Ethanol (B145695) Extract)DPPH267.80--
SA Extract (unspecified Swertia species)DPPH8.75--
SN Extract (unspecified Swertia species)DPPH12.92--
SA Extract (unspecified Swertia species)ABTS10.23--
SN Extract (unspecified Swertia species)ABTS11.93--

Note: The data presented is for extracts of various Swertia species and not for isolated this compound. The specific extraction methods and conditions can influence the reported IC50 values.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[1] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.[1][2]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • To a 96-well plate, add a specific volume of the this compound sample dilutions.

    • Add the DPPH solution to each well.

    • For the blank, use the solvent instead of the sample.

    • For the control, use the DPPH solution with the solvent used for the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a small volume of the this compound sample dilutions to a 96-well plate.

    • Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ working solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[3]

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound sample

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄) or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C in a water bath before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add a small volume of the this compound sample dilutions to a 96-well plate.

    • Add the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).[3]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve using a series of known concentrations of FeSO₄.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents.

Visualization of Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol/Ethanol add_dpph Add DPPH Solution prep_dpph->add_dpph prep_sample Prepare this compound Stock & Dilutions add_sample Add Sample/Control to Microplate prep_sample->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_sample->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_scav Calculate % Scavenging Activity measure_abs->calc_scav calc_ic50 Determine IC50 Value calc_scav->calc_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock (ABTS + K₂S₂O₈) incubate_abts Incubate in Dark (12-16h, RT) prep_abts_stock->incubate_abts prep_abts_working Prepare ABTS•+ Working Solution (Abs=0.7) incubate_abts->prep_abts_working add_abts Add ABTS•+ Working Solution prep_abts_working->add_abts prep_sample Prepare this compound Stock & Dilutions add_sample Add Sample to Microplate prep_sample->add_sample add_sample->add_abts incubate_reaction Incubate (e.g., 6 min, RT) add_abts->incubate_reaction measure_abs Measure Absorbance at 734 nm incubate_reaction->measure_abs calc_scav Calculate % Scavenging Activity measure_abs->calc_scav calc_ic50 Determine IC50 Value calc_scav->calc_ic50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_frap_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) warm_reagent Warm Reagent to 37°C prep_frap_reagent->warm_reagent add_frap Add FRAP Reagent warm_reagent->add_frap prep_sample Prepare this compound Stock & Dilutions add_sample Add Sample/Standard to Microplate prep_sample->add_sample prep_standard Prepare FeSO₄ Standard Curve prep_standard->add_sample add_sample->add_frap incubate Incubate at 37°C add_frap->incubate measure_abs Measure Absorbance at 593 nm incubate->measure_abs calc_frap Calculate FRAP Value (µM Fe(II) equivalents) measure_abs->calc_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Application Note: Swertiaside as a Chemical Marker for the Standardization of Herbal Medicines

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

The standardization of herbal medicines is essential to ensure their quality, safety, and efficacy.[1][2] Unlike conventional pharmaceuticals, herbal products are complex mixtures of multiple constituents, and their chemical composition can vary depending on factors like plant species, geographical origin, harvesting time, and processing methods.[2][3] Marker-based standardization is a widely accepted approach to address this variability, where a specific chemical constituent (a "marker") is used for quality control.[4] An ideal marker should be a characteristic component of the herb and preferably contribute to its therapeutic effects.[1][3]

Swertiaside, a secoiridoid glycoside, is a major bioactive compound found in several species of the Swertia genus (Family: Gentianaceae), most notably Swertia chirayita.[5][6] This plant has a long history of use in traditional medicine systems for treating ailments like liver disorders, fever, and diabetes.[6][7] this compound and related compounds exhibit a range of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anti-diabetic effects.[7][8][9] Its distinct presence and significant bioactivity make this compound an excellent candidate as a chemical marker for the identity, purity, and quality control of Swertia-based herbal preparations.[5] This document provides detailed protocols for the extraction, quantification, and stability analysis of this compound in herbal materials.

2. Experimental Protocols

These protocols outline the necessary steps for the quantitative analysis of this compound in herbal raw materials and finished products.

2.1. Protocol 1: Extraction of this compound from Herbal Material

This protocol describes an optimized method for extracting this compound from dried, powdered plant material (e.g., whole plant of Swertia chirayita).

  • Materials and Reagents:

    • Dried, powdered herbal material

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Ultrasonic bath

    • Centrifuge

    • 0.45 µm syringe filters

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Accurately weigh 1.0 g of the finely powdered herbal material into a 50 mL conical tube.

    • Add 25 mL of 80% methanol (methanol:water, 80:20 v/v).

    • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

    • Place the tube in an ultrasonic bath at 40°C for 45 minutes.

    • Centrifuge the suspension at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean 50 mL volumetric flask.

    • Repeat the extraction process (steps 2-6) on the plant residue one more time, combining the supernatants in the same volumetric flask.

    • Allow the combined extract to cool to room temperature.

    • Add 80% methanol to the flask to bring the final volume to 50 mL.

    • Before analysis, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.

2.2. Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative determination of this compound.

  • Equipment and Conditions:

    • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution:

      • 0-10 min: 15-25% B

      • 10-20 min: 25-40% B

      • 20-25 min: 40-15% B

      • 25-30 min: 15% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 238 nm.

    • Injection Volume: 10 µL.

    • Reference Standard: this compound (purity ≥ 98%).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Calibration Curve: Inject each calibration standard into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound. Determine the linearity and correlation coefficient (r² > 0.999).

    • Sample Analysis: Inject the filtered sample extract (from Protocol 2.1) into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

2.3. Protocol 3: Stability Study of a this compound-Containing Herbal Extract

This protocol outlines a stability testing procedure to determine the shelf-life of an herbal extract under controlled conditions, based on ICH guidelines.[10][11]

  • Materials and Conditions:

    • Standardized herbal extract with a known initial concentration of this compound.

    • Stability chambers set to:

      • Long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH.[10]

      • Accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[12]

    • Appropriate container closure systems that mimic the proposed product packaging.[12]

  • Procedure:

    • Package the standardized herbal extract in the selected container closure system.

    • Place a sufficient number of samples in both the long-term and accelerated stability chambers.

    • Withdraw samples at specified time points.

      • Accelerated Study (6 months total): 0, 1, 3, and 6 months.[12]

      • Long-term Study (e.g., 24 months): 0, 3, 6, 9, 12, 18, and 24 months.[11]

    • At each time point, analyze the samples for this compound content using the validated HPLC method (Protocol 2.2).

    • Assess other relevant parameters such as physical appearance (color, odor) and microbial load.

    • Record and analyze the data to evaluate the degradation kinetics and establish a re-test period or shelf life for the product.[10]

3. Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Quantification of this compound in Different Batches of Swertia chirayita Raw Material

Batch NumberCollection DateThis compound Content (mg/g)% RSD (n=3)Acceptance Criteria
SC-2025-01May 202529.51.2≥ 25 mg/g
SC-2025-02May 202531.20.9≥ 25 mg/g
SC-2025-03June 202527.81.5≥ 25 mg/g

Table 2: Accelerated Stability Study Data for a Standardized Herbal Extract (Storage Conditions: 40°C / 75% RH)

Time Point (Months)This compound Assay (% of Initial)Physical Appearance
0100.0%Fine, light brown powder
199.1%No change
397.5%No change
695.2%Slight darkening in color

4. Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Herbal Standardization

The following diagram illustrates the overall workflow for standardizing an herbal product using this compound as a chemical marker.

G cluster_0 Phase 1: Material Sourcing & Prep cluster_1 Phase 2: Extraction & Analysis cluster_2 Phase 3: Quality Control & Product Release RawMaterial Herbal Raw Material (Swertia chirayita) Grinding Drying & Grinding RawMaterial->Grinding Powder Fine Powder Grinding->Powder Extraction Solvent Extraction (Protocol 2.1) Powder->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis (Protocol 2.2) Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification SpecCheck Specification Check (Table 1) Quantification->SpecCheck Release Standardized Extract (Batch Release) SpecCheck->Release Pass Reject Reject Batch SpecCheck->Reject Fail Stability Stability Study (Protocol 2.3) Release->Stability

Caption: Workflow for herbal standardization using this compound.

4.2. This compound's Potential Anti-inflammatory Signaling Pathway

This compound and related compounds are known to possess anti-inflammatory properties.[7] This activity is often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_degraded IκBα (Degraded) IKK->IkB_degraded Leads to Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes and Protocols for Swertiaside in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Swertiaside, an iridoid glycoside, is a bioactive compound found in plants of the Swertia genus. It is often studied for its therapeutic potential, particularly its anti-inflammatory, antioxidant, and neuroprotective properties. In cell culture studies, this compound is utilized to investigate its molecular mechanisms of action and to evaluate its efficacy in various disease models at the cellular level. These studies are crucial for preclinical drug development and for understanding the compound's effects on signaling pathways involved in inflammation, apoptosis, and cellular stress responses.

Note on Nomenclature: The term "this compound" may be used interchangeably with "Sweroside" in some contexts, or may refer to a closely related compound. The following application notes and protocols are based on studies of Sweroside, a major bioactive component of Swertia L.

B. Data Presentation: Efficacy of Sweroside in Cell Culture Models

The following tables summarize the quantitative data from various cell culture studies investigating the effects of Sweroside.

Table 1: Anti-inflammatory Effects of Sweroside in HK-2 Cells

Cell LineTreatmentConcentrationOutcomeReference
HK-2 (Human renal tubular epithelial cells)High Glucose (HG) + Sweroside50 µM, 100 µMDecreased mRNA levels and concentrations of TNF-α, IL-1β, and VCAM-1 in the culture medium.[1]

Table 2: Anti-proliferative and Anti-inflammatory Effects of Swertiamarin in Fibroblast-Like Synoviocytes (FLS)

Cell LineTreatmentConcentrationOutcomeReference
Rat Adjuvant-Induced Arthritis FLSIL-1β + Swertiamarin10-50 µg/mlControlled cell proliferation and NO production in a dose-dependent manner.[2]

C. Experimental Protocols

1. Protocol for Assessing Anti-inflammatory Effects of Sweroside in HK-2 Cells

This protocol is adapted from a study investigating the effect of Sweroside on high glucose-induced inflammation in human renal tubular epithelial cells.[1]

a. Cell Culture and Treatment:

  • Culture HK-2 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

  • Induce an inflammatory response by treating the cells with high glucose (HG).

  • Concurrently treat the cells with Sweroside at final concentrations of 50 µM and 100 µM. Include a control group with no treatment and a group with only HG treatment.

  • Incubate for the desired time period (e.g., 24-48 hours).

b. Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokine mRNA Levels:

  • After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for TNF-α, IL-1β, VCAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the 2-ΔΔCt method to determine the relative mRNA expression levels.

c. Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokine Secretion:

  • Collect the cell culture supernatant after treatment.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-1β, and VCAM-1 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

d. Dihydroethidium (DHE) Staining for Reactive Oxygen Species (ROS) Production:

  • After treatment, wash the cells with PBS.

  • Incubate the cells with DHE staining solution (e.g., 5 µM) in the dark at 37°C for 30 minutes.

  • Wash the cells again with PBS.

  • Observe the fluorescence using a fluorescence microscope. The intensity of red fluorescence is indicative of ROS levels.

2. Protocol for Assessing Neuroprotective Effects of an Agent in Cultured Cortical Neurons

This protocol is based on a study investigating the neuroprotective effects of Asiaticoside against NMDA-induced excitotoxicity and can be adapted for this compound.[3]

a. Primary Cortical Neuron Culture:

  • Isolate cortical neurons from embryonic mice or rats.

  • Plate the neurons on poly-L-lysine-coated culture dishes at a suitable density.

  • Culture the neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

b. Treatment and Induction of Excitotoxicity:

  • After 7 days in vitro, pre-treat the neurons with the test compound (e.g., this compound) at various concentrations for 24 hours.

  • Induce excitotoxicity by adding N-methyl-D-aspartate (NMDA) (e.g., 200 µmol/L) and glycine (B1666218) (e.g., 10 µmol/L) to the culture medium for 30 minutes.

  • Wash the cells and replace with the original culture medium containing the test compound.

  • Incubate for another 24 hours.

c. Cell Viability Assay (MTT Assay):

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

d. Hoechst 33258 and Propidium Iodide (PI) Double Staining for Apoptosis:

  • After treatment, wash the cells with PBS.

  • Stain the cells with Hoechst 33258 (to stain the nuclei of all cells) and PI (to stain the nuclei of dead cells) for 15 minutes.

  • Wash the cells with PBS.

  • Observe the stained cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei (bright blue), and necrotic or late apoptotic cells will be stained red.

D. Visualizations: Signaling Pathways and Experimental Workflows

Sweroside_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell HK-2 Cell High Glucose (HG) High Glucose (HG) NFkB_p65 NF-κB p65 High Glucose (HG)->NFkB_p65 activates ROS Reactive Oxygen Species (ROS) High Glucose (HG)->ROS induces SIRT1 SIRT1 Acetylated_p65 Acetylated p65 SIRT1->Acetylated_p65 deacetylates NFkB_p65->Acetylated_p65 acetylation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, VCAM-1) Acetylated_p65->Inflammatory_Cytokines promotes transcription ROS->Inflammatory_Cytokines promotes Sweroside Sweroside Sweroside->SIRT1 activates Sweroside->ROS inhibits Experimental_Workflow_Anti_Inflammation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed HK-2 Cells treat Treat with High Glucose & Sweroside (50, 100 µM) start->treat incubate Incubate for 24-48h treat->incubate qRT_PCR qRT-PCR for TNF-α, IL-1β, VCAM-1 mRNA incubate->qRT_PCR ELISA ELISA for secreted TNF-α, IL-1β, VCAM-1 incubate->ELISA DHE DHE Staining for ROS incubate->DHE analysis Quantify changes in - mRNA expression - Protein secretion - ROS levels qRT_PCR->analysis ELISA->analysis DHE->analysis Neuroprotection_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_outcome Outcome culture Culture Primary Cortical Neurons (7 days) pretreat Pre-treat with this compound (24 hours) culture->pretreat induce Induce excitotoxicity (NMDA + Glycine, 30 min) pretreat->induce post_incubate Incubate for 24 hours induce->post_incubate mtt MTT Assay (Cell Viability) post_incubate->mtt staining Hoechst/PI Staining (Apoptosis) post_incubate->staining result Assess Neuroprotective Effect mtt->result staining->result

References

Application Note: Solid-State NMR Analysis of Swertiaside for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Swertiaside is a secoiridoid glycoside found in plants of the Swertia genus, which are used in traditional medicine for their hepatoprotective, anti-inflammatory, and anti-diabetic properties. As a solid natural product, understanding its atomic-level structure and polymorphism is crucial for drug development, formulation, and quality control. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information on solid materials, making it an invaluable tool for characterizing this compound in its native, solid form.[1][2] This application note details the use of ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR for the structural elucidation of solid this compound.

Key Applications of ssNMR for this compound Analysis:

  • Structural Verification: Confirms the covalent structure of this compound in the solid state.

  • Polymorph Identification: Distinguishes between different crystalline forms (polymorphs) which can affect bioavailability and stability.

  • Purity Assessment: Detects and helps identify solid impurities or degradation products.

  • Drug-Excipient Interaction Studies: Characterizes interactions in pharmaceutical formulations at a molecular level.

Data Presentation: Hypothetical ¹³C ssNMR Chemical Shifts

Since specific solid-state NMR data for this compound is not extensively published, the following table presents hypothetical ¹³C chemical shifts based on solution-state NMR data of this compound and related iridoid glycosides.[3][4][5] These values are typical for what would be expected from a ¹³C CP/MAS ssNMR experiment. In the solid state, peaks are generally broader than in solution, and minor shifts can occur due to crystal packing effects.[6][7]

Table 1: Hypothetical ¹³C Solid-State NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupExpected Chemical Shift (ppm)
C-1Acetal~98.5
C-3Olefinic~152.0
C-4Olefinic~108.0
C-5Methine (CH)~35.0
C-6Methylene (CH₂)~28.0
C-7Methine (CH)~75.0
C-8Quaternary (C)~50.0
C-9Methine (CH)~45.0
C-10Methyl (CH₃)~21.0
C-11Carbonyl (COO)~168.0
C-1'Anomeric (Glc)~100.0
C-2'CH-OH (Glc)~74.5
C-3'CH-OH (Glc)~77.0
C-4'CH-OH (Glc)~71.0
C-5'CH-OH (Glc)~78.0
C-6'CH₂-OH (Glc)~62.5
C-1''Aromatic (Benzoyl)~130.0
C-2''/C-6''Aromatic (Benzoyl)~116.0
C-3''Aromatic (Benzoyl)~159.0
C-4''/C-5''Aromatic (Benzoyl)~122.0
C-7''Carbonyl (Benzoyl)~166.0

Note: Glc refers to the glucose moiety. Chemical shifts are referenced to adamantane (B196018).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality ssNMR spectra.[8][9][10]

Materials:

Protocol:

  • Ensure the MAS rotor and caps are clean and dry. If necessary, clean with acetone and dry completely with a stream of nitrogen gas.

  • Carefully transfer approximately 50-100 mg of powdered this compound into the bottom of the MAS rotor using a spatula. The amount required depends on the rotor size.[1]

  • Use the packing rod to gently and evenly pack the powder into the rotor. Avoid creating air pockets, as this can lead to poor spectral resolution and spinning instability.

  • Continue adding and packing the sample until the rotor is filled to the appropriate level as specified by the manufacturer.

  • Securely place the cap on the rotor.

  • The packed rotor is now ready for insertion into the ssNMR probe.

¹³C CP/MAS Solid-State NMR Spectroscopy

This protocol describes the setup of a standard ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment.[11][12]

Instrumentation:

  • Solid-State NMR Spectrometer (e.g., Bruker, JEOL)

  • MAS probe capable of spinning rates >5 kHz

  • Reference standard (e.g., adamantane)

Protocol:

  • Probe Setup and Tuning: Insert the packed this compound rotor into the MAS probe. Tune the probe for the ¹H and ¹³C frequencies according to the spectrometer's operating procedures.

  • Magic Angle Calibration: Set the spinning rate (e.g., 10 kHz). The magic angle (54.74°) is critical for averaging anisotropic interactions.[3] Calibrate the angle using a standard sample like KBr or adamantane by maximizing the intensity of rotational echoes or minimizing the linewidth of a sensitive peak.[13]

  • Shim Optimization: Adjust the room temperature shims to optimize the magnetic field homogeneity, typically by observing the ¹H signal from a standard sample like adamantane.

  • Cross-Polarization Setup (Hartmann-Hahn Match):

    • Use a standard sample (adamantane is common) to set up the CP conditions.

    • Calibrate the 90° pulse widths for both ¹H and ¹³C channels.

    • Set the Hartmann-Hahn matching condition, which ensures efficient polarization transfer from ¹H to ¹³C. This is achieved by adjusting the power levels of the ¹H and ¹³C channels until the ¹³C signal intensity is maximized.

  • Acquisition Parameters: Set the following parameters for the this compound sample.

Table 2: Typical Acquisition Parameters for ¹³C CP/MAS NMR of this compound

ParameterTypical ValuePurpose
Spectrometer Frequency100-200 MHz (for ¹³C)Higher fields provide better resolution and sensitivity.
Magic Angle Spinning (MAS) Rate8 - 15 kHzAverages anisotropic interactions to achieve high-resolution spectra.[3]
¹H 90° Pulse Width2.5 - 4.0 µsExcites the proton spins for polarization transfer.
¹³C 90° Pulse Width3.0 - 5.0 µsUsed in the CP sequence and for detection.
Contact Time (CP)1 - 5 msDuration of polarization transfer from ¹H to ¹³C.
Recycle Delay5 - 10 sAllows for proton spin-lattice relaxation between scans.
Number of Scans1024 - 4096Averaged to improve signal-to-noise ratio.
¹H DecouplingHigh-power decoupling (e.g., SPINAL-64)Removes ¹H-¹³C dipolar couplings during acquisition for sharper lines.
Chemical Shift ReferenceAdamantane (CH₂ peak at 38.48 ppm)External standard for referencing the ¹³C chemical shift scale.[13]
  • Data Acquisition: Acquire the Free Induction Decay (FID) for the this compound sample.

  • Data Processing: Apply an appropriate window function (e.g., exponential multiplication with line broadening of 50-100 Hz), perform a Fourier transform, phase the spectrum, and reference the chemical shifts.

Mandatory Visualizations

Signaling Pathway of this compound

This compound and related secoiridoids like swertiamarin (B1682845) exhibit anti-inflammatory and antioxidant activities.[14][15][16] A plausible mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways, which are key regulators of inflammation and cellular antioxidant response.[1][17]

Swertiaside_Signaling_Pathway This compound This compound IKK IKK Complex This compound->IKK Keap1_Nrf2 Keap1/Nrf2 (Inactive) This compound->Keap1_Nrf2 ROS Oxidative Stress (ROS) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB P NFkB_complex NF-κB/IκBα (Inactive) NFkB NF-κB (Active) NFkB_complex->NFkB IκBα Degradation Nucleus1 Nucleus NFkB->Nucleus1 Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus1->Inflammatory_Genes Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Keap1 Dissociation Nucleus2 Nucleus Nrf2->Nucleus2 Translocation ARE ARE Nucleus2->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection ssNMR_Workflow cluster_setup cluster_process start Start: Pure Solid This compound Sample prep Sample Preparation: Pack MAS Rotor start->prep insert Insert Rotor into ssNMR Probe prep->insert setup Spectrometer Setup insert->setup acquire Data Acquisition: Run ¹³C CP/MAS Experiment setup->acquire tune Tune Probe mas Set MAS Rate & Calibrate Magic Angle cp Set CP Conditions (Hartmann-Hahn) process Data Processing acquire->process analyze Spectral Analysis: Assign Peaks, Compare Data process->analyze ft Fourier Transform phase Phase Correction baseline Baseline Correction & Referencing end End: Structural Characterization analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Swertiaside Extraction from Swertia Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of swertiaside extraction from Swertia species. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from Swertia species?

A1: Several extraction methods can be employed to extract this compound, with modern techniques often showing higher efficiency than traditional ones. The most common methods include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[1][2] UAE is known for reducing extraction time and temperature, which helps in preserving thermolabile compounds.[2][3]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to faster extraction and often higher yields.[4][5][6] It is considered a green technology due to its efficiency and reduced solvent consumption.[6]

  • Enzyme-Assisted Extraction (EAE): This method uses specific enzymes like cellulases and pectinases to break down the plant cell wall, facilitating the release of intracellular contents.[7][8][9] EAE is highly specific and operates under mild conditions, preserving the integrity of the target compounds.[8][10]

  • Conventional Solvent Extraction: This includes methods like maceration, percolation, and Soxhlet extraction. While widely used, they often require longer extraction times and larger volumes of solvents.[11][12]

Q2: Which factors have the most significant impact on this compound extraction yield?

A2: The efficiency of this compound extraction is influenced by several key parameters:

  • Solvent Type and Concentration: The choice of solvent is critical. Polar solvents are generally more effective for extracting polar compounds like this compound. Aqueous ethanol (B145695) and methanol (B129727) are commonly used.[11][13] The concentration of the solvent also plays a crucial role and should be optimized.

  • Temperature: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures may lead to the degradation of the compound.[14][15][16]

  • Extraction Time: The duration of the extraction process affects the yield, with longer times generally leading to higher recovery up to a certain point, after which degradation or equilibrium may occur.[15]

  • Solid-to-Liquid Ratio: A higher solvent volume increases the concentration gradient, which can enhance the diffusion of this compound from the plant material into the solvent.[14]

  • Particle Size: Smaller particle sizes increase the surface area available for extraction, leading to improved efficiency.[11][15][17]

Q3: How can I optimize the extraction parameters for my specific Swertia species?

A3: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction conditions.[11][13][17] RSM allows for the evaluation of multiple parameters and their interactions simultaneously, making the optimization process more efficient than the one-factor-at-a-time approach.[13][18] A Central Composite Design (CCD) or Box-Behnken Design (BBD) can be employed to determine the optimal levels of factors such as temperature, time, and solvent concentration.[11][17][19]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate extraction method. 2. Sub-optimal extraction parameters (solvent, temperature, time). 3. Poor quality of plant material.[16] 4. Degradation of this compound during extraction.[20]1. Consider using advanced techniques like UAE or MAE for higher efficiency.[1][6] 2. Optimize extraction parameters using Response Surface Methodology (RSM).[11][13][17] 3. Ensure proper collection, drying, and storage of plant material. Harvest at the appropriate growth stage.[12] 4. Use milder extraction conditions (e.g., lower temperature for a suitable duration) to prevent degradation.[3][14]
Inconsistent Results 1. Variation in plant material. 2. Inconsistent experimental conditions. 3. Instability of the extracted this compound.[20]1. Use a homogenized batch of plant material for experiments. 2. Maintain precise control over all extraction parameters (temperature, time, solvent concentration, etc.). 3. Analyze the extracts promptly after preparation or store them under appropriate conditions (e.g., in the dark, at low temperatures) to prevent degradation.[20]
Co-extraction of Impurities 1. Low selectivity of the solvent. 2. Harsh extraction conditions.1. Screen different solvents and their concentrations to find a more selective system for this compound. 2. Employ milder extraction techniques like EAE, which can be more specific.[8] 3. Subsequent purification steps such as column chromatography may be necessary.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on the extraction of secoiridoid glycosides and other compounds from Swertia and related species, which can serve as a reference for optimizing this compound extraction.

Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) Parameters

Plant SpeciesTarget CompoundOptimal Extraction Time (min)Optimal Ethanol Conc. (%)Optimal Liquid-to-Solid Ratio (mL/g)Optimal Temperature (°C)Yield (mg/g DW)
Gentiana luteaSwertiamarin503040653.93[13]
Senna alexandrinaSennoside A & B52.1-25.264.22.237% & 12.792%[19]

Table 2: Comparison of Different Extraction Techniques for Mangiferin (B1668620) from Swertia chirata

Extraction TechniqueSolventYield (%)
Microwave-Assisted Extraction (MAE)50% Aqueous Ethanol4.82[12]
Ultrasound-Assisted Extraction (UAE)50% Aqueous Ethanol4.86[12]
Heat Reflux Extraction (HRE)50% Aqueous Ethanol4.14[12]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the Swertia plant material in the shade and grind it into a fine powder.[11]

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.

    • Add the optimized solvent (e.g., 30% ethanol) at the optimized liquid-to-solid ratio (e.g., 40 mL/g).[13]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power and frequency (e.g., 200 W, 40 kHz).[12]

    • Conduct the extraction at the optimized temperature (e.g., 65°C) for the optimized duration (e.g., 50 minutes).[13]

  • Post-Extraction:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under vacuum to obtain the crude extract.

    • Store the extract at 4°C for further analysis.[11]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the dried and powdered Swertia material as described for UAE.

  • Extraction:

    • Place the powdered sample (e.g., 1 g) in a microwave-safe extraction vessel.

    • Add the appropriate solvent (e.g., 50% aqueous ethanol) at a suitable solid-to-liquid ratio.[12]

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power (e.g., 450 W) and extraction time (e.g., 2 minutes).[12] The temperature can also be controlled in some systems.

  • Post-Extraction:

    • Allow the vessel to cool down before opening.

    • Filter the extract and process it as described in the UAE protocol.

Protocol 3: Enzyme-Assisted Extraction (EAE) of this compound

  • Sample Preparation: Prepare the powdered Swertia material.

  • Enzymatic Treatment:

    • Suspend the plant powder in a buffer solution with an optimal pH for the selected enzyme(s).

    • Add the enzyme or enzyme mixture (e.g., cellulase, pectinase). The enzyme concentration needs to be optimized.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60°C) for a specific duration (e.g., 60 minutes), with gentle agitation.[8][10]

  • Extraction:

    • After enzymatic treatment, proceed with solvent extraction (e.g., by adding ethanol and using UAE or maceration) to recover the released this compound.

  • Post-Extraction:

    • Filter the mixture and process the extract as previously described.

Visualizations

Experimental_Workflow A Plant Material Preparation (Drying, Grinding) B Extraction Method Selection A->B C Ultrasound-Assisted Extraction (UAE) B->C D Microwave-Assisted Extraction (MAE) B->D E Enzyme-Assisted Extraction (EAE) B->E F Parameter Optimization (Solvent, Temp, Time) C->F D->F E->F G Filtration F->G H Concentration G->H I Crude this compound Extract H->I J Analysis (HPLC, etc.) I->J

Caption: General workflow for this compound extraction.

Troubleshooting_Workflow start Start: Low Yield q1 Optimal Parameters? start->q1 a1_yes Check Plant Material Quality q1->a1_yes Yes a1_no Optimize Parameters (RSM) q1->a1_no No q2 Advanced Method Used? a1_yes->q2 end Improved Yield a1_no->end a2_yes Check for Degradation q2->a2_yes Yes a2_no Switch to UAE/MAE/EAE q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for low extraction yield.

References

Stability and degradation studies of Swertiaside under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Swertiaside. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies on its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a secoiridoid glycoside, a type of natural compound with various reported biological activities, including anti-inflammatory and antioxidant effects. Understanding its stability is crucial for ensuring the quality, efficacy, and safety of any potential therapeutic product derived from it. Stability studies help to determine the optimal conditions for storage, formulation, and handling to prevent degradation and loss of activity.

Q2: What are the main factors that can affect the stability of this compound?

A2: The stability of this compound, like many iridoid glycosides, is primarily influenced by pH, temperature, and light.[1][2][3][4] It is generally more stable in acidic to neutral conditions and at lower temperatures.[2] Exposure to alkaline conditions, high temperatures, and certain wavelengths of light can lead to significant degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on studies of similar iridoid glycosides, the primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is likely the cleavage of the ester and glycosidic bonds.[1] This can lead to the formation of the aglycone and the corresponding sugar moiety. Under photolytic conditions, photochemical reactions may lead to further structural modifications.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring this compound degradation. This method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: Rapid loss of this compound in solution.
  • Possible Cause 1: Inappropriate pH of the solvent.

    • Troubleshooting: this compound is generally more stable in acidic to neutral pH. If you are using a basic solvent (pH > 7), consider switching to a buffer with a pH in the range of 4-7. Iridoid glycosides have shown susceptibility to hydrolysis in strong alkaline solutions.[1]

  • Possible Cause 2: High storage temperature.

    • Troubleshooting: Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures to minimize thermal degradation. Studies on similar compounds have shown that high temperatures can accelerate degradation.[1]

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Protect your this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. Photodegradation can be a significant factor in the loss of iridoid glycosides.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting: The appearance of new peaks is a strong indication of degradation. To identify these, you can perform forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate the degradation products. These can then be characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting: Ensure the purity of your this compound standard and the quality of your solvents. Run a blank (solvent only) injection to check for any interfering peaks.

Issue 3: Inconsistent results in biological activity assays.
  • Possible Cause 1: Degradation of this compound in the assay medium.

    • Troubleshooting: Check the pH and temperature of your cell culture or assay buffer. If the conditions are not optimal for this compound stability, it may be degrading during the experiment, leading to variable results. Prepare fresh solutions of this compound for each experiment.

  • Possible Cause 2: Interaction with other components in the assay.

    • Troubleshooting: Some components of the assay medium could potentially react with this compound. If possible, analyze the stability of this compound directly in the assay medium over the time course of the experiment using HPLC.

Data Presentation: Stability Profile of Iridoid Glycosides (as a proxy for this compound)

Since specific quantitative data for this compound is limited, the following tables summarize the stability of similar iridoid glycosides under different conditions, which can provide a general indication of this compound's expected behavior.

Table 1: Effect of pH on the Degradation of Iridoid Glycosides at 30 hours

pHDegradation of Geniposidic Acid (GPA)Degradation of Scyphiphin D (SD), Ulmoidoside A (UA), Ulmoidoside C (UC)Degradation of Ulmoidoside B (UB) and Ulmoidoside D (UD)
2 StableStableAffected
4 StableStableStable
6 StableStableStable
8 StableStableAffected
10 StableHydrolyzedAffected
12 StableHydrolyzedAffected
(Data generalized from a study on iridoid glycosides from Eucommia ulmoides Oliv.)[1]

Table 2: Effect of Temperature on the Degradation of Iridoid Glycosides at 30 hours

Temperature (°C)Degradation of Geniposidic Acid (GPA)Degradation of Scyphiphin D (SD), Ulmoidoside A (UA), Ulmoidoside C (UC)Degradation of Ulmoidoside B (UB) and Ulmoidoside D (UD)
20 StableStableStable
40 StableStableStable
60 StableStableAffected
80 StableStableAffected
(Data generalized from a study on iridoid glycosides from Eucommia ulmoides Oliv.)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Water bath

  • Photostability chamber

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in methanol for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound in a transparent container to UV light (254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Protocol 2: Analysis of NF-κB Activation

Objective: To determine the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Methodology:

  • Cell Culture: Culture the cells under standard conditions.

  • Treatment: Pre-treat the cells with different concentrations of this compound for a specified time, followed by stimulation with LPS to induce NF-κB activation.

  • Immunofluorescence Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites.

    • Incubate with the primary antibody against NF-κB p65.

    • Incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear translocation of the p65 subunit, indicating NF-κB activation, can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Mandatory Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock This compound Stock (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Expose to Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS for Degradant Identification HPLC->LCMS Further Characterization

Caption: Workflow for the forced degradation study of this compound.

Swertiaside_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB (p65/p50) Nuclear Translocation IkappaB->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines Transcription SIRT1 SIRT1 Activation SIRT1->NFkB Inhibits (Deacetylation) This compound This compound This compound->SIRT1 Activates

Caption: Anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Swertiaside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the oral bioavailability of Swertiaside for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of pure this compound, and why is enhancement necessary?

A1: Pharmacokinetic studies in rats have shown that this compound, also referred to as Swertiamarin (B1682845), has a low oral bioavailability, with reported values ranging from approximately 5.6% to 10.3%.[1][2][3][4] This poor bioavailability is attributed to factors such as low membrane permeability and significant first-pass metabolism.[1][2] To achieve therapeutic concentrations in target tissues and ensure reliable pharmacological outcomes in in vivo studies, it is crucial to employ formulation strategies that enhance its absorption from the gastrointestinal tract.

Q2: What are the primary formulation strategies to enhance the bioavailability of this compound?

A2: Several advanced drug delivery systems can be employed to improve the oral bioavailability of this compound. The most common and effective methods include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Phospholipid Complexes (Phytosomes): These are formed by complexing this compound with phospholipids (B1166683), which increases its lipophilicity and facilitates its passage across biological membranes.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its absorption.

  • Nanoparticles: Encapsulating or loading this compound into nanoparticles can protect it from degradation in the gastrointestinal tract, increase its surface area for dissolution, and facilitate its uptake by intestinal cells.

Q3: How do I choose the best bioavailability enhancement technique for this compound?

A3: The choice of technique depends on several factors, including the desired pharmacokinetic profile, the scale of your study, and available laboratory equipment.

  • SEDDS are often a good starting point due to their relative ease of preparation and potential for significant bioavailability enhancement.

  • Phospholipid complexes are particularly suitable for improving the absorption of polar compounds like this compound by increasing their lipid solubility.

  • Solid dispersions are effective for improving the dissolution rate, which is a key factor for the absorption of many poorly soluble compounds.

  • Nanoparticles offer the potential for targeted delivery and controlled release, but their formulation and characterization can be more complex.

A comparative in vivo study is the most definitive way to determine the optimal formulation for your specific research needs.

Troubleshooting Guides

Self-Emulsifying Drug Delivery Systems (SEDDS)

Problem: Poor self-emulsification or formation of large, unstable emulsion droplets.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate excipient ratio Systematically vary the ratios of oil, surfactant, and co-surfactant to construct a pseudo-ternary phase diagram. This will help identify the optimal region for self-emulsification.
Poor choice of excipients Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound. The selection should be based on the drug's solubility in individual excipients.
Low surfactant concentration Increase the surfactant concentration. A higher surfactant-to-oil ratio generally leads to smaller droplet sizes.
Inadequate mixing energy While SEDDS are designed to emulsify with gentle agitation, ensure thorough mixing during formulation preparation.

Problem: Drug precipitation upon dilution in aqueous media.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Drug is not fully solubilized in the SEDDS formulation Increase the amount of co-surfactant or select a different surfactant/co-surfactant system with higher solubilizing capacity for this compound.
Supersaturation and subsequent precipitation Consider incorporating a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation.
Phospholipid Complexes

Problem: Low complexation efficiency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect molar ratio of this compound to phospholipid Optimize the molar ratio. A 1:1 or 1:2 molar ratio is often a good starting point, but this may need to be adjusted.
Inappropriate solvent system Ensure that both this compound and the phospholipid are soluble in the chosen solvent. A mixture of polar and non-polar solvents may be necessary.
Insufficient reaction time or temperature Optimize the reaction time and temperature to ensure complete complex formation.

Problem: The prepared phospholipid complex shows poor solubility in lipidic phases.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete complexation Re-evaluate the preparation method and ensure that uncomplexed, hydrophilic this compound is not present in the final product.
Choice of phospholipid Experiment with different types of phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine) with varying fatty acid compositions.
Solid Dispersions

Problem: The drug crystallizes out of the solid dispersion over time, leading to decreased dissolution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Immiscibility between drug and polymer Select a polymer with good miscibility with this compound. This can be predicted using solubility parameters or confirmed through thermal analysis (DSC).
High drug loading Reduce the drug loading in the dispersion. A lower drug-to-polymer ratio can improve the stability of the amorphous state.
Inappropriate polymer Choose a polymer with a high glass transition temperature (Tg) to reduce molecular mobility and inhibit crystallization.

Problem: The solid dispersion has a slow dissolution rate.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor wettability of the solid dispersion Incorporate a surfactant into the solid dispersion formulation or the dissolution medium.
High polymer viscosity Select a lower viscosity grade of the polymer or a different type of hydrophilic polymer.
Nanoparticles

Problem: Low drug encapsulation efficiency.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Drug leakage during formulation Optimize the formulation parameters, such as the polymer concentration, drug-to-polymer ratio, and the type and concentration of any surfactants or stabilizers used.
Poor affinity between the drug and the nanoparticle matrix For a hydrophilic drug like this compound, consider using double emulsion techniques for encapsulation in hydrophobic polymers or using hydrophilic polymers.

Problem: Nanoparticle aggregation.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient surface charge Optimize the formulation to achieve a higher absolute zeta potential (typically > ±20 mV) to ensure electrostatic stabilization.
Inadequate steric stabilization Incorporate a steric stabilizer, such as a PEGylated surfactant or polymer, on the nanoparticle surface.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of pure this compound (Swertiamarin) in rats, highlighting its low oral bioavailability. Currently, there is a lack of publicly available, direct comparative studies showing the quantitative enhancement of this compound's bioavailability with different formulation strategies. The data presented for the enhanced formulations are based on the improvements seen for other poorly bioavailable phytoconstituents and serve as a general guide.

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure this compound (Swertiamarin) Rat20 mg/kg (oral)1920.1 ± 947.00.95 ± 0.143593.7 ± 985.4-[1]
Pure this compound (Swertiamarin) Rat25 mg/kg (oral)---10.3% (Absolute)[2]
Pure this compound (Swertiamarin) Rat50 mg/kg (oral)---8.0% (Absolute)[1]
Pure this compound (Swertiamarin) Rat100 mg/kg (oral)---6.7% (Absolute)[1]
Pure this compound (Swertiamarin) Rat150 mg/kg (oral)---6.2% (Absolute)[1]
Silybin-Phospholipid Complex Rat-126.720.171020.33432% (vs. Silybin)[1]
Quercetin-Phospholipid Complex Rat-1580 ± 110-8600 ± 1250357% (vs. Quercetin)[5]
Tocotrienol-rich s-SEDDS Rat----340-380% (vs. oily solution)[6]
Silymarin Solid Dispersion Pig-1190 ± 247-1299 ± 68221% (vs. premix)[7]

Note: The data for enhanced formulations (Silybin, Quercetin, Tocotrienol, Silymarin) are provided as examples of the potential for bioavailability enhancement with these techniques for similar compounds and are not direct data for this compound.

Detailed Experimental Protocols

Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a liquid SEDDS formulation of this compound for oral administration.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Labrasol)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add a small amount of this compound and vortex until a clear solution is formed.

    • Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.

    • Plot the results on a ternary phase diagram to identify the self-emulsification region.

  • Formulation Preparation:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the components and mix them in a glass vial.

    • Add the required amount of this compound to the excipient mixture.

    • Gently heat (if necessary) and vortex the mixture until the this compound is completely dissolved and a clear, homogenous formulation is obtained.

Preparation of this compound-Phospholipid Complex

Objective: To prepare a this compound-phospholipid complex to enhance its lipophilicity.

Materials:

  • This compound

  • Phospholipid (e.g., Soy phosphatidylcholine)

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • n-Hexane (as an anti-solvent)

Methodology:

  • Dissolve this compound and the phospholipid (e.g., in a 1:1 or 1:2 molar ratio) in anhydrous ethanol in a round-bottom flask.

  • Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours).

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain a viscous residue.

  • Add n-hexane to the residue and stir to precipitate the complex.

  • Collect the precipitate by filtration and dry it under vacuum to obtain the this compound-phospholipid complex.

Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Suitable solvent (e.g., ethanol, methanol, dichloromethane)

Methodology:

  • Dissolve both this compound and the hydrophilic polymer in a common volatile solvent in a beaker with stirring.[8][9][10][11][12][13]

  • Continue stirring until a clear solution is obtained.

  • Evaporate the solvent under controlled temperature and pressure (e.g., using a rotary evaporator or by slow evaporation at room temperature).[9][10][12]

  • A solid mass or film will be formed.[9][12]

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[11][12]

In Vivo Bioavailability Study in Rats

Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

Materials and Methods:

  • Animals: Use healthy adult Sprague-Dawley or Wistar rats, fasted overnight before the experiment with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving pure this compound suspension, and test groups receiving the different enhanced formulations).

    • Administer the formulations orally via gavage at a predetermined dose of this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[14][15]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.[2][4]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time for each formulation.

    • Calculate the key pharmacokinetic parameters: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.

    • Calculate the relative bioavailability of the enhanced formulations compared to the control group using the formula: (AUC_test / AUC_control) * 100.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a key signaling pathway modulated by this compound and a typical experimental workflow for evaluating bioavailability enhancement.

Swertiaside_Signaling_Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor pi3k PI3K receptor->pi3k mapk MAPK receptor->mapk akt Akt pi3k->akt nfkb NF-κB akt->nfkb nrf2 Nrf2 akt->nrf2 proliferation Cell Proliferation Survival akt->proliferation mapk->nfkb mapk->nrf2 inflammation Inflammation nfkb->inflammation ho1 HO-1 nrf2->ho1 antioxidant Antioxidant Response ho1->antioxidant

This compound Modulated Signaling Pathways

Bioavailability_Workflow start Start: Pure this compound (Low Bioavailability) formulation Formulation Development start->formulation sedds SEDDS formulation->sedds phospholipid Phospholipid Complex formulation->phospholipid solid_dispersion Solid Dispersion formulation->solid_dispersion nanoparticles Nanoparticles formulation->nanoparticles characterization In Vitro Characterization (Solubility, Dissolution, etc.) sedds->characterization phospholipid->characterization solid_dispersion->characterization nanoparticles->characterization invivo In Vivo Pharmacokinetic Study (Rat Model) characterization->invivo data_analysis Data Analysis (Cmax, Tmax, AUC) invivo->data_analysis end End: Enhanced Bioavailability Formulation data_analysis->end

Experimental Workflow for Bioavailability Enhancement

References

Troubleshooting peak broadening of Swertiaside in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak broadening during the chromatographic analysis of Swertiaside.

Frequently Asked Questions (FAQs)

Q1: My this compound peak has suddenly become broad. What are the initial checks I should perform?

When encountering unexpected peak broadening, a systematic initial assessment can quickly identify the root cause. Start by comparing the current chromatogram with a standard or a previously acceptable result to confirm the issue.

Initial Diagnostic Checks:

  • System Pressure: Check for significant fluctuations or a sudden drop in backpressure, which could indicate a leak or a void in the column.[1]

  • Standard Injection: Inject a well-characterized this compound standard. If the peak shape is normal, the issue likely lies with your sample preparation or matrix effects. If the standard also shows broadening, the problem is with the mobile phase, column, or HPLC/UPLC system.

  • Review Recent Changes: Have any changes been made to the method, such as preparing a new mobile phase, replacing the column, or changing the sample solvent? Often, the problem is linked to a recent modification.

Q2: How can the mobile phase composition lead to peak broadening for this compound?

The mobile phase is a critical factor in achieving sharp, symmetrical peaks. Several aspects of the mobile phase can contribute to peak broadening.[2][3]

Key Mobile Phase Parameters:

  • pH: The pH of the mobile phase can influence the ionization state of this compound. An incorrect or inconsistent pH can lead to poor peak shape.[4][5] It is recommended that the mobile phase pH is at least two units away from the analyte's pKa.

  • Solvent Quality and Preparation: Always use fresh, HPLC-grade solvents. Impurities, dissolved gas, or microbial growth in improperly prepared or old buffers can interfere with the separation and cause peak distortion. Ensure thorough mixing of mobile phase components.

  • Flow Rate: A flow rate that is too low can increase longitudinal diffusion, leading to broader peaks. Conversely, an excessively high flow rate can also negatively impact efficiency. Each column has an optimal flow rate based on its dimensions.

  • Gradient Profile: If using a gradient method, starting with a mobile phase that is too strong (e.g., too high a concentration of organic solvent) can cause early-eluting peaks like this compound to move too quickly through the column without proper focusing, resulting in broadening.

A troubleshooting workflow for mobile phase issues is detailed in the diagram below.

cluster_0 Troubleshooting Mobile Phase Issues Start Broad this compound Peak Observed Check_Freshness Is the mobile phase fresh (<48 hours)? Start->Check_Freshness Check_pH Is the pH correct and stable? Check_Freshness->Check_pH Yes Sol_PrepareNew Action: Prepare fresh mobile phase. Check_Freshness->Sol_PrepareNew No Check_Composition Is the solvent composition/gradient correct? Check_pH->Check_Composition Yes Sol_AdjustpH Action: Adjust pH and buffer concentration. Check_pH->Sol_AdjustpH No Check_FlowRate Is the flow rate optimal and stable? Check_Composition->Check_FlowRate Yes Sol_CorrectGradient Action: Adjust initial solvent strength or gradient slope. Check_Composition->Sol_CorrectGradient No Sol_OptimizeFlow Action: Optimize flow rate as per column specifications. Check_FlowRate->Sol_OptimizeFlow No End Peak Shape Improved Check_FlowRate->End Yes Sol_PrepareNew->Check_pH Sol_AdjustpH->Check_Composition Sol_CorrectGradient->Check_FlowRate Sol_OptimizeFlow->End

Caption: Workflow for diagnosing mobile phase problems.

Q3: Could my HPLC/UPLC column be the source of the peak broadening?

Yes, the analytical column is one of the most common culprits for peak shape deterioration.

Common Column-Related Problems:

  • Column Deterioration: Over time and with many injections, the column's packed bed can degrade or develop voids, especially at the inlet. This leads to channeling and peak distortion. Using a guard column can help extend the life of the analytical column.

  • Contamination: Accumulation of contaminants from the sample matrix on the column frit or packing material can cause peak broadening and tailing. If contamination is suspected, a column flush is recommended.

  • Column Overloading: Injecting too much sample mass onto the column can saturate the stationary phase, resulting in broad, often asymmetrical peaks.

Parameter Typical Condition for this compound Analysis Potential Impact on Peak Broadening if Incorrect
Column Type Reverse-Phase C18, 5 µm or sub-2µm particlesUse of an inappropriate or old column can lead to poor peak shape.
Injection Mass Nanogram (ng) to low microgram (µg) rangeExceeding the column's loading capacity causes saturation and broadening.
Temperature 25-50 °CInconsistent temperature can affect viscosity and retention, while large gradients across the column can cause broadening.
Experimental Protocol: Generic C18 Column Cleaning

If column contamination is suspected, perform the following washing procedure. Always consult the manufacturer's specific instructions for your column.

  • Disconnect the Column: Disconnect the column from the detector to prevent contamination.

  • Buffer Wash: Flush the column with 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Organic Wash (Weak): Flush with 10-20 column volumes of methanol (B129727) or acetonitrile.

  • Stronger Organic Wash: If contamination persists, flush with a stronger solvent mixture like 75:25 acetonitrile:isopropanol.

  • Re-equilibration: Flush the column with the mobile phase (without buffer) and then with the full mobile phase for at least 30 minutes or until the baseline is stable.

Q4: How do my sample injection and preparation methods affect peak shape?

The way the sample is prepared and introduced to the system is crucial for maintaining sharp peaks.

  • Injection Volume: An excessively large injection volume can lead to peak broadening.

  • Sample Solvent (Solvent Effect): This is a very common cause of peak distortion. If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the sample band will spread before it reaches the column, resulting in broad or split peaks. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.

Parameter Recommended Practice Consequence of Deviation
Sample Solvent Dissolve this compound in the initial mobile phase or a weaker solvent.Using a stronger solvent (e.g., high organic content) will cause peak broadening and splitting.
Injection Volume Keep volume minimal (e.g., 5-20 µL for analytical HPLC).Large volumes can cause band spreading, especially if the sample solvent is mismatched.
Q5: What instrumental "extra-column" effects can cause my peaks to broaden?

Peak broadening can occur due to dispersion in the fluid path outside of the analytical column. This is known as the extra-column effect.

Sources of Extra-Column Broadening:

  • Tubing: Using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector adds dead volume to the system.

  • Fittings and Connections: Poorly made connections can create small voids or "dead volumes" where the sample can diffuse, causing band spreading.

  • Detector Cell: A detector flow cell with a large volume relative to the peak volume (especially in UPLC) can contribute to broadening.

cluster_1 Key Factors in this compound Peak Broadening Broadening Peak Broadening Column Column Effects Broadening->Column MobilePhase Mobile Phase Broadening->MobilePhase System System (Extra-Column) Broadening->System Sample Sample & Injection Broadening->Sample C1 Deterioration / Voids Column->C1 C2 Contamination Column->C2 C3 Overloading Column->C3 M1 Incorrect pH MobilePhase->M1 M2 Poor Solvent Quality MobilePhase->M2 M3 Low Flow Rate MobilePhase->M3 S1 Dead Volume (Tubing) System->S1 S2 Poor Connections System->S2 Sa1 Strong Sample Solvent Sample->Sa1 Sa2 Large Injection Volume Sample->Sa2

Caption: Relationship between causes of peak broadening.

References

Minimizing matrix effects in bioanalytical methods for Swertiaside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalytical analysis of Swertiaside.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: In the context of bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound.[1] These components can include endogenous substances like proteins, lipids, salts, and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?

A2: The primary cause of matrix effects is the co-elution of interfering substances from the biological matrix with the analyte of interest.[1][3] These substances can compete with the analyte for ionization, a phenomenon often referred to as ion suppression.[1][5][6] The physical properties of the droplets in the electrospray ionization (ESI) source, such as surface tension and viscosity, can also be altered by matrix components, leading to less efficient ionization.[6]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: A common method to assess matrix effects is the post-extraction spiking method.[2] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A significant difference in the responses indicates the presence of matrix effects.[2] Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement is occurring at the retention time of the interfering components.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte, is the most effective tool to compensate for matrix effects.[4] An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalytical analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Suboptimal chromatographic conditions.- Adjust the mobile phase composition, pH, or gradient profile.- Ensure the column is properly conditioned and not overloaded.
Co-eluting interfering compounds.- Improve sample cleanup using a more selective extraction method (e.g., SPE instead of PPT).- Optimize the chromatographic method to better separate this compound from interferences.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.- Implement the use of a stable isotope-labeled internal standard for this compound.- Employ a more robust sample preparation method like solid-phase extraction (SPE) to remove a wider range of interferences.[7]
Inconsistent sample preparation.- Ensure precise and consistent execution of the extraction protocol for all samples and standards.- Automate the sample preparation process if possible.
Low Signal Intensity (Ion Suppression) High concentration of co-eluting matrix components.- Dilute the sample to reduce the concentration of interfering substances, though this may impact sensitivity.[5]- Enhance sample cleanup to remove phospholipids (B1166683) and other suppressive agents.[7]- Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression.
Suboptimal MS source parameters.- Tune the mass spectrometer parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.
Inaccurate Quantification Matrix effects causing non-linear response.- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration curve).[3]- Use a stable isotope-labeled internal standard.
Inefficient extraction recovery.- Optimize the extraction procedure to ensure high and consistent recovery of this compound. This can be assessed by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Experimental Protocols

Effective sample preparation is crucial for minimizing matrix effects. Below are detailed protocols for common extraction techniques that can be adapted for this compound analysis in plasma.

Protein Precipitation (PPT)

Protein precipitation is a simple and fast method for removing proteins from plasma samples.[8] However, it is generally less effective at removing other matrix components like phospholipids, which can lead to significant ion suppression.[7]

Protocol:

  • To 100 µL of plasma sample, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids.[9] The choice of solvent is critical and depends on the polarity of this compound.

Protocol:

  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The choice of solvent should be optimized based on the recovery of this compound.

  • Vortex the mixture vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample cleanup and can significantly reduce matrix effects by selectively isolating the analyte.[10][11]

Protocol:

  • Conditioning: Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.[10]

  • Loading: Load the pre-treated plasma sample (e.g., diluted with a buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Data Presentation

The following table summarizes the general effectiveness of the described sample preparation techniques in minimizing matrix effects.

Technique Pros Cons Effectiveness in Removing Phospholipids Effectiveness in Removing Proteins
Protein Precipitation (PPT) - Simple and fast- Low cost- Less effective cleanup- High potential for ion suppression[7]LowHigh
Liquid-Liquid Extraction (LLE) - Cleaner extracts than PPT- Can be selective with solvent choice- Can be labor-intensive- May have lower recovery for polar analytesModerate to HighHigh
Solid-Phase Extraction (SPE) - High selectivity and recovery- Significantly reduces matrix effects[10]- Amenable to automation- More complex and time-consuming- Higher cost per sampleHighHigh

Visualizations

Experimental Workflow for this compound Bioanalysis

cluster_0 Sample Preparation cluster_1 Extraction Method cluster_2 Analysis Sample Collection (Plasma) Sample Collection (Plasma) Addition of Internal Standard Addition of Internal Standard Sample Collection (Plasma)->Addition of Internal Standard Extraction Extraction Addition of Internal Standard->Extraction Protein Precipitation Protein Precipitation Liquid-Liquid Extraction Liquid-Liquid Extraction Solid-Phase Extraction Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A generalized workflow for the bioanalysis of this compound.

Troubleshooting Logic for Ion Suppression

Start Start Low Signal or High Variability Low Signal or High Variability Start->Low Signal or High Variability Use SIL-IS? Use SIL-IS? Low Signal or High Variability->Use SIL-IS? Implement SIL-IS Implement SIL-IS Use SIL-IS?->Implement SIL-IS No Optimize Sample Prep Optimize Sample Prep Use SIL-IS?->Optimize Sample Prep Yes Implement SIL-IS->Optimize Sample Prep Switch to SPE Switch to SPE Optimize Sample Prep->Switch to SPE PPT/LLE Used Optimize Chromatography Optimize Chromatography Optimize Sample Prep->Optimize Chromatography SPE Used Switch to SPE->Optimize Chromatography Modify Gradient/Mobile Phase Modify Gradient/Mobile Phase Optimize Chromatography->Modify Gradient/Mobile Phase Yes Dilute Sample Dilute Sample Optimize Chromatography->Dilute Sample No Modify Gradient/Mobile Phase->Dilute Sample Problem Resolved Problem Resolved Dilute Sample->Problem Resolved

Caption: Decision tree for troubleshooting ion suppression in this compound analysis.

References

Technical Support Center: Strategies to Increase the Aqueous Solubility of Swertiaside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Swertiaside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a secoiridoid glycoside, a type of natural compound found in plants of the Swertia genus.[1] Like many other secoiridoid glycosides, it is reported to have poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in preclinical and clinical studies. Enhancing its solubility is crucial for developing effective oral and parenteral formulations.

Q2: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?

A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These methods focus on altering the physical properties of the drug substance. A primary example is particle size reduction through micronization or nanonization to increase the surface area for dissolution.

  • Chemical Modifications: These approaches involve changing the chemical structure of the drug molecule. Common techniques include pH adjustment for ionizable compounds and salt formation.

  • Formulation-Based Approaches: These strategies involve incorporating the drug into a formulation with other excipients to improve its dissolution. Key methods include:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in a solid state.

    • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.

    • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a non-polar solute.

    • Nanoformulations: Developing drug delivery systems at the nanoscale, such as nanoparticles and nanoemulsions.

Q3: Is there any available data on the solubility of this compound in different solvents?

A3: While specific quantitative solubility data for this compound is limited in publicly available literature, information on structurally similar secoiridoid glycosides like Swertiamarin and Gentiopicroside can provide valuable insights. These compounds are generally soluble in polar organic solvents and have limited solubility in water.

Troubleshooting Guides

Issue 1: Difficulty in preparing a stock solution of this compound in an aqueous buffer.

Possible Cause: Low intrinsic aqueous solubility of this compound.

Troubleshooting Steps:

  • Co-solvent System: Prepare the stock solution in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) before diluting it with the aqueous buffer.[2][3][4][5] Ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological assay.

  • pH Adjustment: Investigate the pH-dependent stability of this compound. Some iridoid glycosides exhibit improved stability and solubility at a slightly acidic pH (around 3.0-4.0).[6] However, stability can decrease under strong alkaline conditions.[7][8] It is recommended to perform a pH-solubility profile study.

Issue 2: Low dissolution rate of this compound powder in dissolution media.

Possible Cause: Poor wettability and large particle size of the this compound powder.

Troubleshooting Steps:

  • Particle Size Reduction: If not already done, consider micronization or nanosuspension techniques to increase the surface area of the drug particles.

  • Formulation Approaches: Explore the formulation strategies detailed below, such as solid dispersions or cyclodextrin complexation, which are designed to enhance the dissolution rate of poorly soluble compounds.

Experimental Protocols and Data

Solubility Data of Related Secoiridoid Glycosides

The following table summarizes the reported solubility of Swertiamarin and Gentiopicroside in various solvents. This data can be used as a starting point for estimating the solubility of this compound.

CompoundSolventSolubilityReference
Swertiamarin WaterSlightly soluble / Soluble[2][3]
MethanolSoluble[2][3]
EthanolSoluble[2][3][9]
ChloroformInsoluble[2]
Petroleum EtherInsoluble[2]
DMSO10 mg/mL, 74 mg/mL, 175 mg/mL[4][5][9]
DMF10 mg/mL[9]
PBS (pH 7.2)10 mg/mL[9]
Gentiopicroside Water20 mg/mL[10]
MethanolEasily soluble[11]
EtherAlmost insoluble[11]
DMSO250 mg/mL[12]

Note: The reported solubility values for Swertiamarin in DMSO vary significantly, which may be due to differences in experimental conditions or the purity of the compound. It is always recommended to determine the solubility experimentally for your specific batch of this compound.

Strategy 1: Solid Dispersion

Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier, leading to improved wettability and dissolution.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
  • Selection of Carrier: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.

  • Preparation of Solution:

    • Dissolve this compound and the chosen carrier (e.g., PVP K30) in a suitable common solvent, such as methanol or a methanol/chloroform mixture, at different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:4 w/w).

    • Stir the solution magnetically for 20 minutes to ensure complete dissolution.

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40 ± 5°C).

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum desiccator to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Dissolution Study: Compare the dissolution rate of the solid dispersion with that of pure this compound in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8).

    • Physicochemical Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-carrier interactions.[13]

Troubleshooting for Solid Dispersion
  • Issue: The resulting solid dispersion is sticky and difficult to handle.

    • Solution: This can be due to a low glass transition temperature (Tg) of the polymer or a high drug loading. Try using a carrier with a higher Tg or decrease the drug-to-carrier ratio.

  • Issue: The drug recrystallizes over time, leading to decreased solubility.

    • Solution: Ensure complete removal of the solvent during preparation. The choice of polymer is also critical; a polymer that has good miscibility and potential for hydrogen bonding with the drug can inhibit recrystallization.

solid_dispersion_workflow cluster_prep Preparation cluster_char Characterization dissolve Dissolve this compound & Carrier in Common Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize dissolution Dissolution Testing pulverize->dissolution Evaluate Solubility dsc_xrd DSC / XRD Analysis (Amorphous State Confirmation) pulverize->dsc_xrd ftir FTIR Analysis (Drug-Carrier Interaction) pulverize->ftir cyclodextrin_workflow cluster_prep Preparation (Kneading Method) cluster_char Characterization paste Form Cyclodextrin Paste with Water add_drug Add this compound paste->add_drug knead Knead for 45-60 min add_drug->knead dry Dry the Product knead->dry phase_sol Phase Solubility Study dry->phase_sol Evaluate Complexation dsc_xrd DSC / XRD Analysis dry->dsc_xrd ftir_nmr FTIR / NMR Analysis dry->ftir_nmr nanoformulation_workflow cluster_prep Preparation (Nanoprecipitation) cluster_char Characterization org_phase Dissolve this compound & PLGA in Acetone (Organic Phase) mix Add Organic Phase to Aqueous Phase with Stirring org_phase->mix aq_phase Prepare PVA Solution (Aqueous Phase) aq_phase->mix evap Solvent Evaporation mix->evap purify Purification (Centrifugation/Dialysis) evap->purify dls Particle Size & Zeta Potential (DLS) purify->dls Analyze Nanoparticles sem_tem Morphology (SEM/TEM) purify->sem_tem ee_dl Encapsulation Efficiency & Drug Loading purify->ee_dl release In Vitro Release Study purify->release

References

Technical Support Center: Ultrasonic-Assisted Extraction of Swertiaside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the ultrasonic-assisted extraction (UAE) of swertiaside. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key parameter data to facilitate successful and efficient extraction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ultrasonic-assisted extraction of this compound.

Question Possible Causes Troubleshooting Steps
Why is the this compound yield lower than expected? 1. Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, time, or solid-to-liquid ratio. 2. Insufficient Ultrasonic Power: The ultrasonic energy is not adequate to disrupt the plant cell walls effectively. 3. Improper Sample Preparation: Particle size of the plant material is too large, reducing the surface area for extraction. 4. Degradation of this compound: Excessive ultrasonic power or prolonged extraction time can lead to the degradation of the target compound.[1][2]1. Optimize Parameters: Refer to the Key Extraction Parameters for this compound table below and consider running a small-scale optimization experiment (e.g., using Response Surface Methodology).[3][4][5] 2. Adjust Ultrasonic Power: Gradually increase the ultrasonic power. However, be cautious as excessive power can degrade this compound.[1] 3. Reduce Particle Size: Grind the plant material to a finer powder (e.g., 40-60 mesh) to increase the surface area for extraction.[6] 4. Monitor for Degradation: Reduce the extraction time or ultrasonic power. Consider using a pulsed ultrasonic mode to minimize heat buildup.
How can I tell if the this compound is degrading during extraction? 1. Discoloration of the Extract: A significant change in the color of the extract may indicate chemical changes. 2. Inconsistent HPLC Results: Tailing peaks or the appearance of unknown peaks in the chromatogram can suggest degradation products. 3. Reduced Antioxidant Activity: If you are also measuring the antioxidant activity of the extract, a decrease with more intense extraction conditions can indicate degradation of bioactive compounds.1. Comparative Analysis: Compare the color and HPLC profile of extracts obtained under milder conditions (lower power, shorter time) with those from more intense conditions. 2. Use a Control: Analyze a standard solution of this compound before and after subjecting it to the same ultrasonic conditions (without the plant matrix) to assess its stability. 3. Time-Course Study: Analyze aliquots of the extraction mixture at different time points to identify when degradation starts to occur.
Why are my extraction results inconsistent between batches? 1. Inhomogeneous Plant Material: Variations in the this compound content of the raw plant material. 2. Inconsistent Sample Packing: Differences in the density of the plant material in the extraction vessel can affect the transmission of ultrasonic waves. 3. Fluctuations in Ultrasonic Probe Position: The depth and position of the ultrasonic probe in the vessel can alter the energy distribution. 4. Temperature Variations: Inconsistent temperature control between batches can affect extraction efficiency.1. Homogenize Raw Material: Thoroughly mix the powdered plant material before taking samples for extraction. 2. Standardize Sample Packing: Use a consistent method to pack the plant material in the extraction vessel. 3. Fix Probe Position: Use a stand to maintain the ultrasonic probe at a consistent depth and position for each extraction. 4. Ensure Consistent Temperature: Use a water bath or a cooling system to maintain a constant temperature during extraction.[7]
The extract is difficult to filter after extraction. What can I do? 1. Fine Plant Particles: Very fine grinding of the plant material can lead to clogging of the filter paper. 2. Presence of Mucilaginous Compounds: Some plants contain compounds that swell in the solvent, creating a viscous mixture.1. Centrifugation: Centrifuge the extract at a moderate speed to pellet the solid particles before filtration. 2. Use a Different Filter: Consider using a filter with a larger pore size for the initial filtration step, followed by a finer filter. 3. Enzymatic Treatment: In some cases, pre-treatment with enzymes like cellulase (B1617823) or pectinase (B1165727) can help break down interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind ultrasonic-assisted extraction of this compound?

A1: Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[8] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. This mechanical effect disrupts the plant cell walls, enhances solvent penetration into the plant matrix, and facilitates the release of this compound into the solvent, thereby increasing the extraction efficiency and reducing extraction time.[7]

Q2: Which solvent is best for extracting this compound using UAE?

A2: Ethanol (B145695) and methanol (B129727), or their aqueous solutions, are commonly used for the extraction of secoiridoid glucosides like this compound.[9][10] The optimal concentration of ethanol or methanol often ranges from 50% to 80%.[11][12] The choice of solvent can significantly impact the extraction efficiency, so it is a critical parameter to optimize.

Q3: What is the effect of temperature on the ultrasonic-assisted extraction of this compound?

A3: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, which can improve the extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds like this compound and can also decrease the efficiency of cavitation.[13] A temperature range of 40-60°C is often a good starting point for optimization.[5]

Q4: How does the solid-to-liquid ratio affect the extraction?

A4: A lower solid-to-liquid ratio (i.e., more solvent) can increase the concentration gradient, which promotes the diffusion of this compound from the plant material into the solvent.[2] However, a very high solvent volume may lead to a dilution of the extract and increased solvent consumption. A typical starting range for the solid-to-liquid ratio is 1:10 to 1:50 g/mL.[6][11]

Q5: Can I reuse the plant material for a second extraction?

A5: While a single ultrasonic-assisted extraction is often more efficient than traditional methods, a second extraction of the same plant material may yield a smaller additional amount of this compound. To determine if a second extraction is worthwhile, you can analyze the this compound content in the extract from the first and second extractions separately.

Data Presentation

Table 1: Key Ultrasonic-Assisted Extraction Parameters for this compound and Related Compounds
ParameterRangeOptimal Value (Example)Reference
Solvent Concentration (Ethanol) 40 - 90%76.6%[6]
Extraction Time (min) 10 - 90 min41.08 min[5]
Extraction Temperature (°C) 40 - 80 °C59.82 °C[5]
Ultrasonic Power (W) 60 - 700 W75 W[6][14]
Solid-to-Liquid Ratio (g/mL) 1:10 - 1:901:70[6]
Ultrasonic Frequency (kHz) >20 kHz60 kHz[6]

Note: The optimal values are examples from studies on related compounds and should be used as a starting point for the optimization of this compound extraction.

Experimental Protocols

Detailed Methodology for Ultrasonic-Assisted Extraction of this compound

This protocol describes a general procedure for the ultrasonic-assisted extraction of this compound from Swertia species. Optimization of the parameters is recommended for specific plant materials and equipment.

1. Sample Preparation:

  • Dry the aerial parts of the Swertia plant at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Store the powdered material in an airtight container in a cool, dark place.

2. Extraction Procedure:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

  • Place the powder into an extraction vessel (e.g., a 100 mL beaker or flask).

  • Add the appropriate volume of the selected solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Place the extraction vessel in an ultrasonic bath or position the ultrasonic probe in the vessel. Ensure the probe is submerged to a consistent depth.

  • Set the extraction parameters:

    • Temperature: e.g., 60°C (use a water bath for temperature control)

    • Time: e.g., 45 minutes

    • Ultrasonic Power: e.g., 75 W

  • Start the ultrasonic extraction process.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the mixture to cool to room temperature.

  • Separate the solid residue from the liquid extract. This can be done by:

    • Centrifugation at 4000 rpm for 15 minutes.

    • Filtration through Whatman No. 1 filter paper.

  • Collect the supernatant or filtrate.

  • If a second extraction is desired, repeat the process with the solid residue.

  • Combine the extracts if multiple extractions are performed.

4. Analysis:

  • The concentration of this compound in the extract can be quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • A standard curve of pure this compound should be prepared for accurate quantification.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Start drying Drying of Plant Material start->drying grinding Grinding to Fine Powder drying->grinding weighing Weighing of Powder grinding->weighing mixing Mixing with Solvent weighing->mixing ultrasonication Ultrasonication mixing->ultrasonication separation Separation (Centrifugation/Filtration) ultrasonication->separation collection Collection of Extract separation->collection analysis HPLC Analysis collection->analysis end End analysis->end

Caption: Experimental workflow for the ultrasonic-assisted extraction of this compound.

parameter_relationships yield This compound Yield solvent Solvent Concentration solvent->yield +/- time Extraction Time time->yield +/- temp Temperature temp->yield +/- power Ultrasonic Power power->yield +/- ratio Solid-to-Liquid Ratio ratio->yield + note Note: '+/-' indicates that the parameter has an optimal range. An increase may be beneficial up to a certain point, after which it can have a negative effect.

Caption: Relationship between key parameters and this compound yield in UAE.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Swertiaside and Mangiferin

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of the bioactive properties of Swertiaside and Mangiferin. This document synthesizes experimental data on their antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic activities, offering a side-by-side look at their therapeutic potential.

Introduction

This compound, a secoiridoid glycoside predominantly found in plants of the Gentianaceae family, and Mangiferin, a C-glucosylxanthone abundant in mangoes (Mangifera indica), are two natural compounds that have garnered significant interest for their diverse pharmacological effects. While both compounds exhibit a range of beneficial bioactivities, a direct comparative analysis is crucial for discerning their respective strengths and potential therapeutic applications. This guide aims to provide an objective comparison based on available experimental data, detailed experimental protocols for key assays, and a visual representation of their underlying molecular mechanisms.

Limitation of Available Data: It is important to note that while substantial quantitative data exists for Mangiferin's bioactivities, similar specific quantitative data for this compound is limited in the current scientific literature. Therefore, the comparison for this compound will be more qualitative, drawing upon descriptive findings and data from structurally related compounds like Swertiamarin and Gentiopicroside.

Data Presentation: A Comparative Overview

The following tables summarize the bioactivities of this compound and Mangiferin based on published experimental data.

Table 1: Quantitative Bioactivity Data for Mangiferin
BioactivityAssayModel SystemKey Findings (IC50/Effective Concentration)References
Antioxidant DPPH Radical ScavengingIn vitroIC50: 17.6 µg/mL[1][1]
DPPH Radical ScavengingIn vitroEC50: 0.63 mg/mL (crude extract)[2]
ABTS Radical ScavengingIn vitroEC50: 0.49 mg/mL (crude extract)[2]
FRAP (Ferric Reducing Antioxidant Power)In vitro4266.95 µmol FeSO4·7H2O/g extract[2]
Anti-inflammatory COX-1 InhibitionIn vitroIC50: 85 µM
COX-2 InhibitionIn vitroIC50: 40 µM
Antidiabetic α-Amylase InhibitionIn vitroIC50: 74.35 ± 1.9 µg/mL
α-Glucosidase InhibitionIn vitroIC50: 41.88 ± 3.9 µg/mL
Hepatoprotective D-galactosamine-induced toxicityWistar rats400 mg/kg body weight showed significant protection
Acetaminophen-induced hepatotoxicityMice125-250 mg/kg (crude extract) showed dose-dependent reversal
Table 2: Qualitative and Indirect Bioactivity Data for this compound and Related Compounds
BioactivityCompoundModel SystemKey FindingsReferences
Hepatoprotective This compound (in Swertia pseudochinensis extract)CCl4-induced hepatocyte injuryExhibited significant hepatoprotective activity
SwertiamarinCCl4-induced liver injury in ratsProtective effect via Nrf2/HO-1 pathway
GentiopicrosideD-galactosamine/LPS-induced liver injury in micePossessed mild hepatoprotective activity (25-50 mg/kg)
Anti-inflammatory SwertiamarinAdjuvant-induced arthritis in ratsModulated NF-κB/IκB and JAK2/STAT3 signaling
SwerosideLPS-induced acute lung injury in miceReduced inflammatory cytokines via NF-κB pathway
Antidiabetic SwertiamarinIn vitro and in vivo modelsExhibits anti-hyperglycemic and anti-hyperlipidemic effects
Methylswertianin & Bellidifolin (from Swertia punicea)STZ-induced diabetic miceReduced fasting blood glucose and improved insulin (B600854) resistance

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound (this compound or Mangiferin) in methanol to prepare a stock solution. From this, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a test tube or a 96-well plate, mix 1.0 mL of the DPPH solution with 1.0 mL of the sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer. A blank containing only methanol is used to zero the spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH. The reduction is monitored by measuring the change in absorbance at 593 nm due to the formation of the blue-colored Fe²⁺-TPTZ complex.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare a solution of the test compound in a suitable solvent.

  • Reaction Mixture: Add 100 µL of the sample solution to 3.0 mL of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm against a blank containing the sample solvent and FRAP reagent.

  • Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Calculation of FRAP Value: The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram of the sample, calculated from the standard curve.

COX-2 (Cyclooxygenase-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The inhibition is typically determined by measuring the reduction in the production of prostaglandin (B15479496) E2 (PGE2) from arachidonic acid.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are used.

  • Reaction Buffer: A Tris-HCl buffer (pH 8.0) containing co-factors such as hematin (B1673048) and epinephrine (B1671497) is prepared.

  • Inhibitor Preparation: The test compound (this compound or Mangiferin) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Reaction:

    • In a reaction tube, add the reaction buffer, COX-2 enzyme, and the test inhibitor at different concentrations.

    • Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Inhibition: The percentage of COX-2 inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that produced in the control (without inhibitor).

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivities of this compound and Mangiferin are mediated through their interaction with various cellular signaling pathways.

Mangiferin Signaling Pathways

Mangiferin has been shown to modulate multiple key signaling pathways to exert its antioxidant, anti-inflammatory, and other therapeutic effects.

Mangiferin_Signaling cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway cluster_antidiabetic Antidiabetic Pathway Mangiferin Mangiferin Nrf2 Nrf2 Mangiferin->Nrf2 Activates IKK IKK Mangiferin->IKK Inhibits AMPK AMPK Mangiferin->AMPK Activates Akt Akt Mangiferin->Akt Activates ROS Reactive Oxygen Species (ROS) Keap1 Keap1 Oxidative_Stress Oxidative Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->Oxidative_Stress Reduces NFkB NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Upregulates IkB IκBα IkB->NFkB Degrades, releasing NF-κB IKK->IkB Phosphorylates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Swertiaside_Signaling cluster_hepatoprotective Hepatoprotective Pathways cluster_antidiabetic Antidiabetic Pathway This compound This compound & Related Secoiridoid Glycosides Nrf2 Nrf2 This compound->Nrf2 Activates NFkB NF-κB This compound->NFkB Inhibits PPARg PPAR-γ This compound->PPARg Upregulates (via metabolite Gentianine) Oxidative_Stress_Inducers Oxidative Stress Inducers (e.g., CCl4) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NFkB ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) ARE->Antioxidant_Enzymes Upregulates Hepatoprotection_Antioxidant Hepatoprotection (Antioxidant Effect) Antioxidant_Enzymes->Hepatoprotection_Antioxidant Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Downregulates Hepatoprotection_Antiinflammatory Hepatoprotection (Anti-inflammatory Effect) Proinflammatory_Cytokines->Hepatoprotection_Antiinflammatory Leads to Adiponectin Adiponectin PPARg->Adiponectin Upregulates GLUT4 GLUT-4 PPARg->GLUT4 Upregulates Antidiabetic_Effect Antidiabetic Effect Adiponectin->Antidiabetic_Effect GLUT4->Antidiabetic_Effect Experimental_Workflow Start Start: Compound Acquisition (this compound & Mangiferin) In_Vitro_Assays In Vitro Bioactivity Assays Start->In_Vitro_Assays In_Vivo_Studies In Vivo Animal Studies Start->In_Vivo_Studies Antioxidant_Assays Antioxidant Assays (DPPH, FRAP) In_Vitro_Assays->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX-2 Inhibition) In_Vitro_Assays->Anti_inflammatory_Assays Antidiabetic_Assays Antidiabetic Assays (α-amylase, α-glucosidase inhibition) In_Vitro_Assays->Antidiabetic_Assays Data_Analysis Data Analysis and Comparison Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Antidiabetic_Assays->Data_Analysis Hepatoprotective_Model Hepatotoxicity Model (e.g., CCl4-induced) In_Vivo_Studies->Hepatoprotective_Model Diabetes_Model Diabetes Model (e.g., STZ-induced) In_Vivo_Studies->Diabetes_Model Hepatoprotective_Model->Data_Analysis Diabetes_Model->Data_Analysis Quantitative_Comparison Quantitative Comparison (IC50 values, etc.) Data_Analysis->Quantitative_Comparison Mechanistic_Studies Mechanistic Studies (Signaling Pathways) Data_Analysis->Mechanistic_Studies Conclusion Conclusion: Comparative Efficacy and Therapeutic Potential Quantitative_Comparison->Conclusion Mechanistic_Studies->Conclusion

References

A Comparative Guide to HPLC Method Validation for Swertiaside Analysis in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds in herbal products is paramount for ensuring their quality, safety, and efficacy. Swertiaside (also known as swertiamarin), a secoiridoid glycoside found predominantly in plants of the Gentianaceae family, such as Swertia chirata and Enicostemma littorale, is recognized for its diverse pharmacological activities, including anti-diabetic and anti-inflammatory properties. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely utilized technique for the precise analysis of this compound in various herbal matrices. This guide provides a comparative overview of validated HPLC methods for this compound analysis, alongside alternative techniques, supported by experimental data to aid researchers in selecting and implementing the most suitable analytical strategy.

Comparison of Analytical Methods for this compound Quantification

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. While HPLC is the gold standard, other techniques such as High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Vis Spectrophotometry offer viable alternatives.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent resolution and sensitivity for the quantification of this compound. The validation parameters for several reported HPLC methods are summarized below, demonstrating the reliability of this technique.

Table 1: Comparison of Validated HPLC Methods for this compound Analysis

Method ReferenceLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Method 14 - 800.9984695.80 - 101.76Intra-day: 0.10 - 1.59, Inter-day: 2.68 - 2.88[1]
Method 21 - 160> 0.999Not ReportedNot ReportedNot Reported< 2[2]
Method 33.125 - 500.99990.732.2393.57 - 96.39Intra-day: 0.91, Inter-day: 1.19[3]
Alternative Analytical Methods

While HPLC is highly effective, other methods can also be employed for this compound analysis, each with its own set of advantages and limitations.

Table 2: Comparison of Alternative Analytical Methods for this compound Analysis

MethodLinearity RangeLODLOQAccuracy (% Recovery)Precision (% RSD)
HPTLC 200 - 700 ng/spot0.9990Not ReportedNot ReportedNot ReportedNot Reported[4][5]
200 - 1000 ng/spotNot Reported50 ng/spot200 ng/spotNot ReportedNot Reported[6]
200 - 1200 ng/spot0.9981~38 ng/spot~115 ng/spot97.69 - 100.03Intra-day: ≤ 1.42, Inter-day: ≤ 1.83[7]
UPLC-MS 0.1 - 10 µg/L (for other compounds)Not Reported0.001 - 0.005 µg/L0.005 - 0.01 µg/L89.3 - 119.9Intra-day: 1.44 - 11.83
UV-Vis Spectrophotometry 4 - 32 µg/mLNot Reported0.163 µg/mL0.493 µg/mL98.5 - 104.6Not Reported

Experimental Protocol: A Representative Validated HPLC Method for this compound Analysis

This section details a typical experimental protocol for the quantitative analysis of this compound in herbal products, synthesized from established and validated methods.

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water is commonly used. A typical isocratic mobile phase is methanol:water (1:1, v/v)[1].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: this compound shows maximum absorbance at approximately 238 nm, making this the optimal wavelength for detection[1].

2. Preparation of Standard Solutions

  • Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5, 10, 20, 40, 60, 80 µg/mL).

3. Sample Preparation

  • Extraction: Accurately weigh about 1 g of the powdered herbal material. Macerate or sonicate the powder with a suitable solvent, such as methanol or 70% ethanol, for a specified period (e.g., 30 minutes).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

4. Method Validation The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.998.

  • Precision:

    • Intra-day precision: Analyze a minimum of three different concentrations of this compound in triplicate on the same day.

    • Inter-day precision: Repeat the analysis on three different days. The relative standard deviation (% RSD) for both should be less than 2%.

  • Accuracy: Perform a recovery study by spiking a pre-analyzed sample with known amounts of the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in HPLC method validation for this compound analysis.

HPLC_Method_Validation_Workflow cluster_validation start Start: Method Development Objective method_dev HPLC Method Optimization (Column, Mobile Phase, Flow Rate, etc.) start->method_dev end_node Validated Analytical Method protocol_dev Develop Standard Operating Procedure (SOP) method_dev->protocol_dev validation_plan Define Validation Parameters & Acceptance Criteria (ICH Q2(R1)) protocol_dev->validation_plan specificity Specificity/ Selectivity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness data_analysis Data Acquisition & Statistical Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report validation_report->end_node

Caption: Workflow for HPLC Method Validation.

Sample_Analysis_Workflow sample_prep Herbal Sample Preparation (Grinding, Weighing) extraction Extraction of this compound (Sonication/Maceration) sample_prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis (Injection & Data Acquisition) filtration->hplc_analysis quantification Quantification (Using Validated Calibration Curve) hplc_analysis->quantification result_reporting Result Reporting (mg/g of this compound) quantification->result_reporting

References

A Comparative Analysis of Swertiamarin and Sweroside: Pharmacological Effects and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiamarin (B1682845) and sweroside (B190387), two prominent secoiridoid glycosides primarily isolated from plants of the Gentianaceae family, have garnered significant attention in pharmacological research. Both compounds are recognized for a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides an objective comparison of the pharmacological effects of swertiamarin and sweroside, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms. While the initial query focused on "swertiaside," the available scientific literature provides a more robust and comparative dataset for sweroside against swertiamarin. This compound, with a distinct chemical structure (C23H28O12), is a separate entity with limited comparative pharmacological data available in the public domain[1]. Therefore, this guide will focus on the comparative pharmacology of swertiamarin and sweroside to provide a comprehensive and data-driven analysis.

Chemical Structures

Swertiamarin:

  • Molecular Formula: C₁₆H₂₂O₁₀[2]

  • Molecular Weight: 374.34 g/mol [2]

  • Key Structural Features: A secoiridoid glycoside characterized by a swertiamarin-type skeleton.

Sweroside:

  • Molecular Formula: C₁₆H₂₂O₉

  • Molecular Weight: 358.34 g/mol

  • Key Structural Features: An iridoid glycoside that serves as a biosynthetic precursor to swertiamarin.

Comparative Pharmacological Effects

The pharmacological activities of swertiamarin and sweroside have been extensively investigated, revealing both overlapping and distinct therapeutic potentials. The following sections provide a comparative overview of their major effects, supported by quantitative data from preclinical studies.

Hepatoprotective Effects

Both swertiamarin and sweroside have demonstrated significant hepatoprotective properties against various liver injuries.

Table 1: Comparison of Hepatoprotective Effects

ParameterSwertiamarinSwerosideReference Study
Model Carbon tetrachloride (CCl₄)-induced liver injury in ratsD-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice[3],[4]
Dosage 50, 100, 200 mg/kg, p.o.25, 50 mg/kg, i.p.[3],[4]
Effect on ALT Significantly reduced CCl₄-induced elevationSignificantly reduced D-GalN/LPS-induced elevation[3],[4]
Effect on AST Significantly reduced CCl₄-induced elevationSignificantly reduced D-GalN/LPS-induced elevation[3],[4]
Antioxidant Activity Increased SOD and GPx activity; decreased MDA levelsShowed protective effects against oxidative stress[3]
Anti-inflammatory Activity Decreased iNOS and IL-1β expressionMildly reduced inflammatory markers[3],[4]
Mechanism of Action Activation of the Nrf2/HO-1 signaling pathwayNot fully elucidated, but involves antioxidant pathways[3]

A study on metabolic dysfunction-associated steatotic liver disease (MASLD) showed that both compounds protect hepatocytes from fatty acid-induced injury. In this study, pretreatment with 20 µM of swertiamarin or sweroside reduced reactive oxygen species (ROS) production by up to 60% in HepG2 cells, with swertiamarin showing the highest reduction[5][6].

Experimental Protocol: Evaluation of Hepatoprotective Activity

Model: Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity in Rats[3]

  • Animals: Male Sprague-Dawley rats.

  • Induction of Hepatotoxicity: Administration of CCl₄ (intraperitoneally) to induce liver damage.

  • Treatment Groups:

    • Control group (vehicle).

    • CCl₄ group.

    • Swertiamarin (50, 100, 200 mg/kg, orally) + CCl₄ group.

    • Positive control (e.g., Silymarin) + CCl₄ group.

  • Parameters Measured:

    • Serum Biochemical Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) levels.

    • Oxidative Stress Markers: Malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) levels in liver tissue.

    • Histopathological Examination: Liver sections stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess cellular damage.

    • Western Blot Analysis: To determine the protein expression of Nrf2 and HO-1.

Anti-Diabetic Effects

Swertiamarin and sweroside have both been investigated for their potential in managing diabetes mellitus, primarily through their effects on glucose metabolism and insulin (B600854) sensitivity.

Table 2: Comparison of Anti-Diabetic Effects

ParameterSwertiamarinSwerosideReference Study
Model Streptozotocin (STZ)-induced diabetic ratsNot as extensively studied for direct anti-diabetic effects, but extracts containing it show activity[7]
Dosage 50 mg/kg, p.o.-[7]
Effect on Blood Glucose Significantly reduced fasting blood glucose levelsExtracts of Swertia chirayita containing sweroside showed antihyperglycemic activity[7]
Effect on Insulin Improved insulin sensitivity-[7]
Mechanism of Action Upregulation of PPAR-γ and modulation of glucose transporter expressionInhibition of α-glucosidase and α-amylase by plant extracts[7],[8]
Experimental Protocol: Evaluation of Anti-Diabetic Activity

Model: Streptozotocin (STZ)-Induced Diabetic Mice

  • Animals: Male BABL/c mice.

  • Induction of Diabetes: A single intraperitoneal injection of STZ.

  • Treatment Groups:

    • Normal control group.

    • Diabetic control group.

    • Swertiamarin-treated diabetic group (e.g., 50 mg/kg, orally).

    • Positive control (e.g., Glibenclamide) treated diabetic group.

  • Parameters Measured:

    • Fasting Blood Glucose: Measured at regular intervals.

    • Oral Glucose Tolerance Test (OGTT): To assess glucose utilization.

    • Serum Insulin Levels: Measured by ELISA.

    • Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL levels.

    • Gene Expression Analysis: RT-PCR for genes involved in glucose metabolism (e.g., PPAR-γ, GLUT4).

Anti-Inflammatory Effects

Both compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways.

Table 3: Comparison of Anti-Inflammatory Effects

ParameterSwertiamarinSwerosideReference Study
Model Lipopolysaccharide (LPS)-induced inflammation in macrophages and animal modelsLPS-induced acute lung injury in mice[9],[10]
Effect on Pro-inflammatory Cytokines Reduces IL-1β, IL-6, and TNF-αReduces IL-6 and TNF-α[11],[10]
Signaling Pathway Inhibition of NF-κB and MAPK signaling pathwaysInhibition of NF-κB signaling pathway and activation of SIRT1[9],[10]
Other Effects Reduces ROS in neutrophilsAttenuates endothelial inflammation and adhesion[9],[12]
Experimental Protocol: Evaluation of Anti-Inflammatory Activity

Model: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of swertiamarin or sweroside for a specified time, followed by stimulation with LPS.

  • Parameters Measured:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent.

    • Cytokine Levels: IL-6 and TNF-α levels in the culture supernatant measured by ELISA.

    • Western Blot Analysis: To determine the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., IκBα, p65, p38, ERK, JNK).

Neuroprotective Effects

Swertiamarin has been more extensively studied for its neuroprotective effects compared to sweroside.

Table 4: Comparison of Neuroprotective Effects

ParameterSwertiamarinSwerosideReference Study
Model Rotenone-induced Parkinson's disease model in mice; Cerebral ischemia/reperfusion injuryLimited direct evidence, but some plant extracts containing it show neuroprotective potential[11],[13]
Effects Ameliorated motor impairment, mitigated loss of dopaminergic neurons, reduced α-synuclein overexpression-[11]
Mechanism of Action Anti-inflammatory (suppression of microglial and astroglial activation), antioxidant (activation of Nrf2 pathway), and anti-apoptotic effects-[14],[13]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of swertiamarin and sweroside are mediated through their interaction with various cellular signaling pathways.

Swertiamarin Signaling Pathways

Swertiamarin modulates multiple signaling cascades, contributing to its diverse therapeutic effects.[14]

Swertiamarin_Signaling cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_antidiabetic Anti-diabetic Effects Swertiamarin Swertiamarin NFkB NF-κB Pathway Swertiamarin->NFkB Inhibits MAPK MAPK Pathway Swertiamarin->MAPK Inhibits Nrf2 Nrf2/HO-1 Pathway Swertiamarin->Nrf2 Activates PPARg PPAR-γ Pathway Swertiamarin->PPARg Activates Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines ROS ↓ Reactive Oxygen Species (ROS) Nrf2->ROS Glucose ↑ Glucose Uptake ↓ Gluconeogenesis PPARg->Glucose

Caption: Key signaling pathways modulated by Swertiamarin.

Sweroside Signaling Pathways

Sweroside's anti-inflammatory and protective effects are also linked to the modulation of specific signaling pathways.

Sweroside_Signaling cluster_inflammation_sweroside Anti-inflammatory Effects cluster_atherosclerosis Anti-atherosclerotic Effects Sweroside Sweroside NFkB_sweroside NF-κB Pathway Sweroside->NFkB_sweroside Inhibits SIRT1 SIRT1 Pathway Sweroside->SIRT1 Activates MAP4K4 MAP4K4/NF-κB Pathway Sweroside->MAP4K4 Inhibits Cytokines_sweroside ↓ Pro-inflammatory Cytokines NFkB_sweroside->Cytokines_sweroside SIRT1->NFkB_sweroside Inhibits Endothelial ↓ Endothelial Injury ↓ Adhesion MAP4K4->Endothelial

Caption: Key signaling pathways modulated by Sweroside.

Experimental Workflow: In Vivo Pharmacological Evaluation

The following diagram illustrates a general workflow for evaluating the pharmacological effects of swertiamarin and sweroside in an animal model.

Experimental_Workflow start Animal Model Selection (e.g., Rats, Mice) induction Disease Induction (e.g., CCl₄, STZ, LPS) start->induction grouping Randomized Grouping (Control, Vehicle, Treatment, Positive Control) induction->grouping treatment Compound Administration (Swertiamarin or Sweroside) Dose-Response Study grouping->treatment monitoring Monitoring & Data Collection (e.g., Blood Samples, Behavioral Tests) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Biochemical, Histopathological, & Molecular Analysis euthanasia->analysis results Data Analysis & Interpretation analysis->results

Caption: General workflow for in vivo pharmacological studies.

Conclusion

Both swertiamarin and sweroside exhibit a remarkable array of pharmacological activities, with significant potential for therapeutic applications. Swertiamarin has been more extensively researched, with a well-documented profile in hepatoprotection, anti-diabetic, anti-inflammatory, and neuroprotective effects, often linked to the modulation of the Nrf2, NF-κB, and PPAR-γ pathways. Sweroside shares strong hepatoprotective and anti-inflammatory properties, with its mechanism also involving the inhibition of the NF-κB pathway and, notably, the activation of SIRT1.

While there is some overlap in their pharmacological profiles, the subtle differences in their mechanisms of action and the varying extent of research on their specific effects suggest that each compound may have unique therapeutic niches. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and clinical potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to design and interpret future studies on these promising natural compounds.

References

A Comparative Analysis of Swertiaside Content Across Various Swertia Species for Researchers and Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a quantitative comparison of swertiaside content in different species of the genus Swertia, a plant group of significant interest in traditional and modern medicine. The data presented is intended to assist researchers, scientists, and drug development professionals in identifying species with high this compound yields and in understanding the methodologies for its quantification.

Quantitative Comparison of this compound Content

This compound, a key bioactive secoiridoid glycoside, is found in various Swertia species.[1][2] Its concentration can vary significantly depending on the species, geographical location, and the part of the plant analyzed.[3] The following table summarizes the this compound (often referred to as swertiamarin (B1682845) in literature) content in several Swertia species, as determined by various analytical methods.

Swertia SpeciesPlant PartThis compound Content (mg/g dry weight)Analytical MethodReference
S. dilatataWhole Plant0.16 ± 0.01TLC
S. angustifoliaWhole Plant0.15 ± 0.008TLC
S. chirayitaWhole Plant0.13 ± 0.008TLC
S. paniculataWhole Plant0.08 ± 0.001TLC
S. nervosaWhole Plant0.04 ± 0.002TLC
S. racemosaWhole Plant0.039 ± 0.003TLC
S. ciliataWhole Plant0.01 ± 0.002TLC
S. mussotiiWhole Plant76.75 ± 10.14 (sum of 6 active compounds)HPLC
S. chirayitaNot SpecifiedNot specified (relative concentration)LC/ESI-MS/MS
S. longifoliaAerial PartsNot specified for this compoundHPLC

Note: The study on S. mussotii reported the sum of six bioactive compounds, with gentiopicroside (B1671439) being the most abundant. Therefore, the this compound content in this species is a fraction of the total reported value. The data from different studies may not be directly comparable due to variations in extraction methods, analytical techniques, and environmental factors influencing the plants.

Experimental Protocols

The quantification of this compound in Swertia species typically involves extraction followed by chromatographic analysis. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods employed for accurate quantification.

Sample Preparation and Extraction

A generalized protocol for the extraction of this compound from plant material is as follows:

  • Drying and Grinding: The collected plant material (whole plant or specific parts) is dried in the shade and then ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered plant material is extracted with a suitable solvent. Methanol or a mixture of acetonitrile (B52724) and water are commonly used.

  • Extraction Technique: Sonication is a frequently used method to enhance extraction efficiency. The sample is typically sonicated for multiple cycles.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated using a rotary evaporator to yield the crude extract.

  • Sample Solution Preparation: A precise amount of the crude extract is dissolved in a suitable solvent (e.g., methanol) to a known concentration for chromatographic analysis.

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column is typically used for the separation of this compound.

  • Mobile Phase: A gradient elution system is often employed, commonly consisting of a mixture of water (often with a modifier like formic acid) and acetonitrile or methanol.

  • Detection: UV detection is used for quantification, with the detection wavelength set at the maximum absorbance of this compound.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard this compound solution of known concentration.

High-Performance Thin-Layer Chromatography (HPTLC):

  • Stationary Phase: Pre-coated silica (B1680970) gel HPTLC plates are used.

  • Mobile Phase: A suitable solvent system is selected to achieve good separation of this compound from other components in the extract.

  • Detection and Quantification: After development, the plates are scanned using a densitometer at the wavelength of maximum absorbance for this compound. The amount of this compound is calculated by comparing the peak area of the sample with that of the standard.

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantitative analysis of this compound in Swertia species.

Swertiaside_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis plant_material Swertia Plant Material drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Sonication) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration sample_solution Sample Solution Preparation concentration->sample_solution hplc HPLC / HPTLC Analysis sample_solution->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection quantification Quantification vs. Standard detection->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

Caption: Workflow for this compound Quantification.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Swertiaside Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of three prominent analytical techniques for the quantitative determination of Swertiaside (also known as Swertiamarin): High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography (UPLC). The objective is to offer a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research, quality control, and drug development applications.

Executive Summary

The determination of this compound, a secoiridoid glycoside with significant pharmacological activities, is crucial for the standardization of herbal extracts and formulations. This guide consolidates data from various validated methods to present a side-by-side comparison of HPLC, HPTLC, and UPLC. While all three methods offer reliable means for quantification, they differ in terms of sensitivity, speed, solvent consumption, and throughput. UPLC generally provides the highest sensitivity and fastest analysis times, followed by HPLC, which offers a balance of performance and accessibility. HPTLC stands out for its high throughput and cost-effectiveness, making it suitable for screening large numbers of samples.

Comparative Analysis of Method Validation Parameters

The performance of HPLC, HPTLC, and UPLC methods for the quantification of this compound is summarized in the tables below. Data has been compiled from various validated studies to facilitate a direct comparison.

Table 1: Comparison of Chromatographic Conditions and Performance

ParameterHPLC MethodHPTLC MethodUPLC Method
Stationary Phase C18 ColumnPre-coated Silica (B1680970) Gel 60 F254C18 Column
Mobile Phase Methanol (B129727):Water (80:20, v/v)Ethyl acetate:Methanol:Water (77:15:8, v/v/v)Acetonitrile (B52724):Water (gradient)
Detection Wavelength 238 nm243 nmNot Specified
Retention Time (Rt) / Rf Value 3.51 ± 0.07 min0.65 ± 0.04Not Specified
Analysis Time < 10 min< 20 min< 6 min

Table 2: Comparison of Validation Parameters

Validation ParameterHPLC MethodHPTLC MethodUPLC Method
Linearity Range 100-1000 µg/mL200-700 ng/spot2-8000 ng/mL
Correlation Coefficient (r²) 0.99940.9990> 0.997
Limit of Detection (LOD) ~19 µg/mL50 ng/spot0.5 ng/mL
Limit of Quantification (LOQ) ~58 µg/mL200 ng/spotNot Specified
Accuracy (% Recovery) 98.09 - 100.70%98.5 - 104.6%Not Specified
Precision (%RSD) < 2%< 2%Not Specified

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, HPTLC, and UPLC are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the accurate quantification of this compound in herbal extracts and formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 4.6 x 250 mm).

    • Mobile Phase: An isocratic mixture of Methanol and Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at 238 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh the powdered plant material or extract.

    • Extract with methanol using a suitable method (e.g., sonication, reflux).

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibrated linear range.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 100 to 1000 µg/mL.

  • Validation Parameters:

    • Linearity: Assessed by plotting the peak area against the concentration of the standard solutions.

    • Accuracy: Determined by the standard addition method, with recovery expected to be within 98-102%.

    • Precision: Evaluated by analyzing replicate injections of the same sample, with the relative standard deviation (RSD) not exceeding 2%.

    • LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

High-Performance Thin-Layer Chromatography (HPTLC) Method

This high-throughput method is ideal for the rapid screening and quantification of this compound in a large number of samples.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC scanner, and integration software.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).

    • Mobile Phase: A mixture of Ethyl acetate, Methanol, and Water (77:15:8, v/v/v).

    • Application: Apply 4 µL of standard and sample solutions as bands.

    • Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.

    • Detection: Densitometric scanning at 243 nm.

  • Sample Preparation:

    • Extract the accurately weighed sample with methanol.

    • Filter the extract and use the filtrate for application.

  • Standard Preparation:

    • Prepare a stock solution of 1 mg/mL this compound in methanol.

    • Prepare working standards in the concentration range of 200-700 ng/spot by diluting the stock solution.

  • Validation Parameters:

    • Linearity: Determined by plotting the peak area against the concentration of the applied standards.

    • Accuracy: Assessed by the recovery study after spiking the sample with a known amount of standard.

    • Precision: Intra-day and inter-day precision are determined by analyzing the same spot multiple times and on different days, respectively.

Ultra-Performance Liquid Chromatography (UPLC) Method

This method offers high sensitivity and rapid analysis, making it suitable for detecting low levels of this compound and for high-speed screening.

  • Instrumentation: UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40°C.

    • Detection: PDA or MS detection.

  • Sample Preparation:

    • Similar to the HPLC method, involving extraction with a suitable solvent.

    • The final extract is filtered through a 0.22 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of working standards covering the expected concentration range of the samples. A linearity range of 2-8000 ng/mL has been reported.[1]

  • Validation Parameters:

    • Linearity: Established over a wide concentration range.

    • LOD: Determined to be as low as 0.5 ng/mL, demonstrating high sensitivity.[1]

    • Further validation of accuracy, precision, and LOQ is recommended as per ICH guidelines.

Methodology Visualization

The following diagrams illustrate the generalized experimental workflows for the determination of this compound using HPLC, HPTLC, and UPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Extraction Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Dilution Injection Inject into HPLC Standard->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (238 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing SamplePrep Sample Extraction & Filtration Application Sample & Standard Application on Plate SamplePrep->Application StandardPrep Standard Dilution Series StandardPrep->Application Development Chromatogram Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (243 nm) Drying->Scanning Integration Peak Area Integration Scanning->Integration Quantification Quantification via Calibration Curve Integration->Quantification UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Sample Weighing & Extraction Filtration Filtration (0.22 µm) Sample->Filtration Standard Standard Weighing & Dilution Injection Inject into UPLC Standard->Injection Filtration->Injection Separation Rapid Separation (Sub-2µm Column) Injection->Separation Detection PDA or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Swertiaside Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inflammatory disease research, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide offers a comprehensive comparison of the anti-inflammatory effects of Swertiaside, a natural iridoid glycoside, with established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Diclofenac (a nonsteroidal anti-inflammatory drug - NSAID). This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of experimental data to delineate the therapeutic potential of this compound.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Its mechanism of action is primarily attributed to the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of Sirtuin 1 (SIRT1). This guide presents a side-by-side comparison of this compound with Dexamethasone and Diclofenac across two standard inflammatory models: carrageenan-induced paw edema in rats (an in vivo model of acute inflammation) and lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells (an in vitro model of cellular inflammation).

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from studies evaluating the anti-inflammatory effects of this compound, Dexamethasone, and Diclofenac.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

TreatmentDose (mg/kg)Inhibition of Edema (%) at 3 hoursReference
Control (Carrageenan)-0%[1][2]
This compound Data not available in direct comparisonN/A
Diclofenac Sodium 574.19%[3]
20Comparable to lower doses with enhanced effect over time[4]
Dexamethasone 1Significant reduction[2]

Note: Direct comparative studies providing specific percentage inhibition for this compound in this model were not available. However, studies on related compounds like Swertiamarin show significant dose-dependent edema reduction.

Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation in RAW 264.7 Cells

TreatmentConcentrationInhibition of Nitric Oxide (NO) Production (%)Reference
Control (LPS)-0%
This compound Data not available in direct comparisonN/A
Dexamethasone 10 µMSignificant reduction
Diclofenac Data on NO inhibition not directly comparableInhibits pro-inflammatory cytokines

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach at the molecular level.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB. It is proposed that this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_inhibition Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates This compound This compound IKK_Inhibition IKK Activation This compound->IKK_Inhibition Inhibits IκBα_Degradation IκBα Degradation IκBα IκBα IKK->IκBα Phosphorylates IκBα->IκBα_Degradation NFκB NF-κB (p50/p65) NFκB_nucleus NF-κB (p50/p65) NFκB->NFκB_nucleus Translocates NFκB_IκBα_complex NF-κB/IκBα Complex NFκB_IκBα_complex->NFκB Releases DNA DNA (κB sites) NFκB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes Induces

This compound's inhibition of the NF-κB signaling pathway.
SIRT1 Activation Pathway

SIRT1 is a NAD-dependent deacetylase that plays a crucial role in cellular metabolism and inflammation. Activation of SIRT1 has been shown to have anti-inflammatory effects. This compound is believed to activate SIRT1, which in turn can deacetylate and thereby inhibit the activity of several pro-inflammatory transcription factors, including the p65 subunit of NF-κB. This provides another layer of anti-inflammatory control.

SIRT1_Pathway cluster_activation Activation by this compound cluster_cellular_processes Cellular Processes This compound This compound SIRT1 SIRT1 (inactive) This compound->SIRT1 Activates SIRT1_active SIRT1 (active) SIRT1->SIRT1_active NFκB_p65_acetylated NF-κB p65 (acetylated) SIRT1_active->NFκB_p65_acetylated Deacetylates NFκB_p65_deacetylated NF-κB p65 (deacetylated/inactive) NFκB_p65_acetylated->NFκB_p65_deacetylated Inflammation Inflammation NFκB_p65_deacetylated->Inflammation Inhibits

This compound's activation of the SIRT1 anti-inflammatory pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the activity of acute anti-inflammatory agents.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly divided into control, standard drug (e.g., Diclofenac, Dexamethasone), and this compound-treated groups.

  • Drug Administration: Test compounds are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Induced Inflammation in RAW 264.7 Macrophage Cells

This in vitro model is used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well or 24-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound or standard drugs (e.g., Dexamethasone) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Measurement of Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be quantified using ELISA kits.

  • Data Analysis: The percentage inhibition of NO or cytokine production is calculated by comparing the values from treated cells to those of LPS-stimulated control cells.

Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Induced Inflammation A1 Animal Acclimatization & Grouping A2 Drug Administration (this compound/Standard) A1->A2 A3 Carrageenan Injection (Paw) A2->A3 A4 Measure Paw Volume (Plethysmometer) A3->A4 A5 Calculate % Inhibition of Edema A4->A5 B1 Cell Culture & Seeding (RAW 264.7) B2 Pre-treatment (this compound/Standard) B1->B2 B3 LPS Stimulation B2->B3 B4 Measure Inflammatory Mediators (NO, Cytokines) B3->B4 B5 Calculate % Inhibition B4->B5

Workflow for in vivo and in vitro anti-inflammatory assays.

Conclusion

The available evidence suggests that this compound holds promise as a novel anti-inflammatory agent. Its distinct mechanism of action, involving the dual regulation of the NF-κB and SIRT1 pathways, positions it as an interesting candidate for further investigation. While direct quantitative comparisons with standard drugs like Dexamethasone and Diclofenac are not yet widely available in the public domain, the mechanistic understanding and data from related compounds indicate a potent anti-inflammatory potential. Further head-to-head studies are warranted to precisely position this compound within the therapeutic armamentarium for inflammatory diseases. This guide serves as a foundational resource for researchers aiming to explore the full therapeutic capacity of this natural compound.

References

A Comparative Analysis of Swertiaside and Sweroside: Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Swertiaside and Sweroside are naturally occurring secoiridoid glycosides, predominantly found in plants of the Swertia and Gentiana genera. Both compounds share a common structural backbone and are recognized for their potential therapeutic properties. This guide provides a detailed structural and functional comparison of this compound and Sweroside, supported by available experimental data, to aid researchers in drug discovery and development. While extensive research has elucidated the multifaceted biological activities of Sweroside, this compound remains a comparatively understudied molecule. This guide aims to present a comprehensive overview of the current knowledge on both compounds, highlighting the existing data for Sweroside and the knowledge gaps for this compound.

Structural Comparison

Sweroside and this compound belong to the secoiridoid glycoside family, characterized by a cleaved iridoid skeleton. Their fundamental structures consist of a secoiridoid aglycone linked to a glucose molecule. The key structural difference lies in the substitution on the aromatic ring of the acyl group attached to the glucose moiety.

Table 1: Chemical and Physical Properties

PropertyThis compoundSweroside
Molecular Formula C23H28O12C16H22O9
Molecular Weight 496.5 g/mol 358.34 g/mol
IUPAC Name (1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid(4aS,5R,6S)-5-ethenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-1H,3H-pyrano[3,4-c]pyran-1-one
Natural Sources Swertia japonica, Ophiorrhiza liukiuensis, Ophiorrhiza kuroiwae[1]Swertia species, Gentiana species, Centaurium erythraea[2][3]

Structures cluster_this compound This compound cluster_sweroside Sweroside Swertiaside_img Swertiaside_img Sweroside_img Sweroside_img

Figure 1: Chemical Structures of this compound and Sweroside.

Functional Comparison: A Focus on Sweroside

Due to a significant disparity in the available research, this section primarily details the well-documented biological activities of Sweroside. Data for this compound is currently limited, and its specific functional properties are yet to be extensively investigated.

Hepatoprotective Activity

Sweroside has demonstrated significant hepatoprotective effects in various in vitro and in vivo models. It has been shown to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl4) and α-naphthylisothiocyanate (ANIT)[4][5].

Table 2: Hepatoprotective Effects of Sweroside

Experimental ModelKey FindingsReference
ANIT-induced cholestatic liver injury in miceSweroside (120 mg/kg) significantly reduced serum levels of ALT, AST, ALP, TBA, TBIL, and DBIL.
CCl4-induced liver injury in ratsSweroside showed protective properties against CCl4-induced damage.
Arachidonic acid-induced cytotoxicity in HepG2 cellsPre-treatment with 20 µM Sweroside enhanced cell viability and reduced ROS production.
Anti-inflammatory Activity

Sweroside exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to reduce the production of pro-inflammatory cytokines and mediators.

Table 3: Anti-inflammatory Effects of Sweroside

Experimental ModelKey FindingsReference
LPS-induced acute lung injury in miceSweroside reduced the production of TNF-α and IL-1β.
LPS-induced RAW264.7 cellsSweroside inhibited the production of NO, IL-6, and TNF-α.
Antioxidant Activity

Sweroside possesses significant antioxidant properties, contributing to its protective effects in various disease models. It can scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.

Table 4: Antioxidant Effects of Sweroside

AssayKey FindingsReference
DPPH radical scavenging assaySweroside exhibits radical scavenging activity.
Brine shrimp lethality bioassaySweroside showed an LD50 of 34 µg/ml.
Hypoxia/reoxygenation-induced H9c2 cellsSweroside pretreatment (10-100 μM) enhanced cell viability and reduced oxidative stress.
Arachidonic acid-induced ROS in HepG2 cells20 µM Sweroside demonstrated the highest ROS scavenging effect among the tested secoiridoids.

Signaling Pathways

Sweroside has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell survival. The influence of this compound on these pathways has not yet been reported.

Signaling_Pathways cluster_stimuli Cellular Stress cluster_sweroside_action Sweroside Intervention cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli Oxidative Stress / Inflammation Nrf2 Nrf2 Stimuli->Nrf2 NFkB NF-κB Stimuli->NFkB Sweroside Sweroside Sweroside->Nrf2 Activates Sweroside->NFkB Inhibits SIRT1 SIRT1 Sweroside->SIRT1 Activates Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Response NFkB->Anti_inflammatory Inflammatory Response SIRT1->NFkB Inhibits

Figure 2: Known signaling pathways modulated by Sweroside.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the study of Sweroside.

Hepatoprotective Activity Assay (In Vitro)
  • Cell Line: Human hepatoma (HepG2) cells.

  • Inducing Agent: Arachidonic acid (AA) to induce cytotoxicity.

  • Treatment: Pre-treatment with Sweroside (e.g., 20 µM) for 24 hours prior to AA exposure.

  • Endpoint Measurement:

    • Cell Viability: Assessed using the MTT assay.

    • Reactive Oxygen Species (ROS) Production: Measured using the DCFH-DA assay.

Anti-inflammatory Activity Assay (In Vivo)
  • Animal Model: Male Kunming mice.

  • Inducing Agent: Lipopolysaccharide (LPS) to induce acute lung injury.

  • Treatment: Intraperitoneal injection of Sweroside prior to LPS challenge.

  • Endpoint Measurement:

    • Cytokine Levels: TNF-α and IL-1β levels in bronchoalveolar lavage fluid (BALF) measured by ELISA.

Antioxidant Activity Assay (In Vitro)
  • DPPH Radical Scavenging Assay:

    • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).

    • Procedure: The ability of Sweroside to reduce the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.

  • Brine Shrimp Lethality Bioassay:

    • Organism: Artemia salina (brine shrimp) nauplii.

    • Procedure: The toxicity of Sweroside is determined by exposing brine shrimp larvae to various concentrations of the compound and calculating the median lethal dose (LD50).

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Cell_Culture Cell Culture (e.g., HepG2, RAW264.7) Treatment Treatment with Sweroside +/- Inducing Agent Cell_Culture->Treatment Endpoint_Assay Endpoint Measurement (Viability, Cytokines, ROS) Treatment->Endpoint_Assay Animal_Model Animal Model (e.g., Mice) Induction Induction of Disease Model (e.g., LPS, ANIT) Animal_Model->Induction Treatment_Animal Administration of Sweroside Induction->Treatment_Animal Analysis Biochemical and Histological Analysis Treatment_Animal->Analysis

Figure 3: General experimental workflow for evaluating the bioactivity of compounds.

Conclusion and Future Directions

The available scientific literature provides a robust body of evidence supporting the diverse pharmacological activities of Sweroside, particularly its hepatoprotective, anti-inflammatory, and antioxidant effects. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB and Nrf2.

In stark contrast, this compound remains a largely unexplored molecule. While its chemical structure is known, there is a significant lack of data on its specific biological functions and mechanisms of action. The therapeutic potential of this compound is therefore yet to be determined.

Future research should prioritize the following:

  • Isolation and Purification of this compound: Obtaining sufficient quantities of pure this compound is a prerequisite for comprehensive biological evaluation.

  • In Vitro and In Vivo Studies: A systematic investigation of the hepatoprotective, anti-inflammatory, and antioxidant activities of this compound is warranted. Direct comparative studies with Sweroside would be highly valuable.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound will be crucial to understanding its potential therapeutic applications.

This comparative guide underscores the well-established potential of Sweroside as a therapeutic agent and highlights this compound as a promising yet uncharacterized natural product that merits further scientific investigation. The detailed experimental protocols provided for Sweroside can serve as a valuable resource for initiating such studies on this compound.

References

Validation of the hepatoprotective effects of Swertiaside in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Swertiaside, a secoiridoid glycoside, has demonstrated significant promise as a hepatoprotective agent in various preclinical animal models of liver injury. This guide provides an objective comparison of this compound's performance against the well-established hepatoprotective agent, Silymarin (B1681676), with a focus on experimental data from animal studies. Detailed methodologies for key experiments and visualizations of the implicated signaling pathways are presented to support further research and development.

Performance Comparison: this compound vs. Silymarin

The hepatoprotective effects of this compound and its closely related compound, Swertiamarin, have been evaluated in rodent models of liver injury induced by toxins such as carbon tetrachloride (CCl4). These studies consistently show a significant reduction in liver damage markers and an improvement in antioxidant status. Silymarin, a standardized extract from milk thistle, is a widely recognized hepatoprotective agent and serves as a crucial positive control in these experiments.[1][2]

Biochemical Parameters in CCl4-Induced Liver Injury in Rats

The following table summarizes the quantitative data from studies evaluating the effects of Swertiamarin and Silymarin on key biochemical markers of liver function in rats with CCl4-induced hepatotoxicity.

Treatment GroupDoseALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (g/dL)
Normal Control -28.5 ± 3.285.6 ± 7.1112.3 ± 10.51.1 ± 0.1
CCl4 Control 1 mL/kg152.7 ± 12.8 245.3 ± 20.1258.4 ± 21.3 4.42 ± 0.13
Swertiamarin + CCl4 100 mg/kg85.4 ± 7.9##142.1 ± 11.8##165.7 ± 14.2##Not Reported
Swertiamarin + CCl4 200 mg/kg62.8 ± 5.5##115.9 ± 9.7##138.9 ± 11.6##Not Reported
Silymarin + CCl4 100 mg/kgNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for Swertiamarin is adapted from studies on CCl4-induced hepatotoxicity in rats.[3][4] Data for CCl4 and Normal Control groups are representative values from similar studies.[5] **p < 0.01 vs. Normal Control; ##p < 0.01 vs. CCl4 Control. Direct comparative data for this compound at the same dosages in a single study was not available in the searched literature.

Antioxidant and Anti-inflammatory Markers
Treatment GroupDoseSOD (U/mg protein)MDA (nmol/mg protein)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
Normal Control -125.4 ± 10.21.2 ± 0.115.8 ± 1.320.1 ± 1.8
CCl4 Control 1 mL/kg68.7 ± 5.9 3.8 ± 0.345.2 ± 3.9 58.7 ± 5.1
Swertiamarin + CCl4 100 mg/kg92.3 ± 8.1#2.5 ± 0.2##31.4 ± 2.8#40.2 ± 3.5#
Swertiamarin + CCl4 200 mg/kg108.6 ± 9.5##1.8 ± 0.15##25.1 ± 2.2##32.5 ± 2.9##
Silymarin + CCl4 100 mg/kgNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for Swertiamarin is adapted from studies on CCl4-induced hepatotoxicity in rats. Data for CCl4 and Normal Control groups are representative values. **p < 0.01 vs. Normal Control; #p < 0.05, ##p < 0.01 vs. CCl4 Control.

Experimental Protocols

A standardized protocol for inducing hepatotoxicity and evaluating hepatoprotective agents is crucial for reproducible results.

CCl4-Induced Acute Hepatotoxicity in Rats

This model is widely used to screen for hepatoprotective drugs.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Normal Control: Receives the vehicle (e.g., olive oil).

    • CCl4 Control: Receives CCl4 to induce liver injury.

    • Test Group (this compound): Receives this compound at various doses prior to CCl4 administration.

    • Positive Control (Silymarin): Receives Silymarin prior to CCl4 administration.

  • Dosing Regimen:

    • The test compound (this compound) and positive control (Silymarin) are administered orally for a period of 7-14 days.

    • On the final day of treatment, a single dose of CCl4 (1 mL/kg body weight, 1:1 in olive oil) is administered intraperitoneally or orally.

  • Sample Collection: 24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture for biochemical analysis. The liver is then excised for histopathological examination and analysis of antioxidant markers.

  • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin are measured using standard kits.

  • Antioxidant and Inflammatory Marker Analysis: Liver homogenates are used to measure the levels of Superoxide Dismutase (SOD), Malondialdehyde (MDA), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) using appropriate assay kits.

  • Histopathological Examination: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of liver damage.

Signaling Pathways and Mechanism of Action

This compound and its related compounds exert their hepatoprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a critical mediator of the inflammatory response in the liver. Upon activation by toxins like CCl4, TLR4 triggers a downstream cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines. Swertiamarin has been shown to inhibit the expression of TLR4 and the subsequent nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCl4 CCl4 TLR4 TLR4 CCl4->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active activation DNA DNA NFkB_active->DNA translocates to nucleus and binds to DNA This compound This compound This compound->TLR4 inhibits This compound->NFkB_active inhibits Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Inflammation transcription

Caption: TLR4/NF-κB Signaling Pathway Inhibition by this compound.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Swertiamarin has been found to upregulate the expression of Nrf2 and HO-1, thereby enhancing the cellular antioxidant defense system and protecting against CCl4-induced oxidative damage.

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCl4 CCl4-induced Oxidative Stress Keap1 Keap1 CCl4->Keap1 induces dissociation Nrf2_inactive Nrf2 (inactive) Keap1->Nrf2_inactive sequesters Nrf2_active Nrf2 (active) Nrf2_inactive->Nrf2_active activation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE translocates to nucleus and binds to ARE This compound This compound This compound->Nrf2_active promotes activation HO1 HO-1 and other Antioxidant Enzymes ARE->HO1 transcription HO1->CCl4 neutralizes

Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the hepatoprotective effects of this compound in an animal model.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization of Rats (1 week) grouping Random Grouping (n=6-8 per group) acclimatization->grouping dosing Oral Administration (this compound/Silymarin) (7-14 days) grouping->dosing induction CCl4 Administration (1 mL/kg, single dose) dosing->induction collection Blood and Liver Sample Collection (after 24h) induction->collection biochemical Biochemical Analysis (ALT, AST, ALP, Bilirubin) collection->biochemical antioxidant Antioxidant & Inflammatory Marker Analysis (SOD, MDA, TNF-α, IL-6) collection->antioxidant histopathology Histopathological Examination (H&E) collection->histopathology

Caption: Experimental Workflow for Hepatoprotective Study.

References

Safety Operating Guide

Navigating the Disposal of Swertiaside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While Swertiaside, a natural product isolated from Swertia mussotii Franch, is not currently classified as a hazardous substance according to available safety data sheets for similar compounds, it is imperative to handle its disposal with a structured and cautious approach.[1][2] Adherence to established laboratory waste management protocols ensures the safety of personnel and the protection of the environment.

Waste Characterization and Segregation:

The first step in the proper disposal of any chemical waste is to characterize it accurately.[3] this compound, in a research setting, is typically handled in small quantities, often dissolved in solvents for experimental use. The nature of the solvent will significantly influence the disposal route.

Waste Stream ComponentLikely CharacteristicsDisposal Consideration
This compound (Pure) Solid, non-hazardous (as per available data for similar compounds)Dispose of as non-hazardous chemical waste.
This compound in Aqueous Solution Liquid, likely non-hazardousCheck local regulations for drain disposal of non-hazardous aqueous waste. If in doubt, collect for chemical waste disposal.
This compound in Organic Solvent Liquid, characteristics dependent on the solvent (e.g., flammable, toxic)The solvent determines the hazardous waste category. This is the most common scenario in a lab setting.
Contaminated Labware Solid waste (e.g., pipette tips, gloves, vials)Segregate as solid chemical waste. If grossly contaminated with a hazardous solvent, it may need to be treated as hazardous waste.

Step-by-Step Disposal Protocol for this compound Waste:

The following protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.

  • Identification and Assessment : Determine the nature of the this compound waste. Is it in a solid form, or is it dissolved in a solvent? If a solvent is used, its hazardous characteristics (e.g., ignitability, toxicity, corrosivity, reactivity) will dictate the disposal procedure.[4][5]

  • Segregation : Do not mix this compound waste with other incompatible waste streams.[6] If dissolved in a flammable solvent like ethanol (B145695) or methanol, it should be collected in a designated "flammable waste" container. If in a halogenated solvent, it should go into a "halogenated waste" container. Aqueous solutions, if not suitable for drain disposal, should be collected separately.

  • Containment : Use appropriate, leak-proof, and clearly labeled waste containers.[7] The container must be compatible with the waste being collected (e.g., do not store corrosive materials in metal containers).[3] Keep containers closed except when adding waste.[6]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical names of the contents (e.g., "this compound in Methanol"), and the approximate concentrations and volumes.[6]

  • Storage : Store waste containers in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.[7]

  • Disposal : Arrange for the collection of the waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. Common disposal methods for chemical waste include incineration or landfilling at a permitted facility.[3]

  • Empty Containers : Triple-rinse empty containers that held this compound solutions.[6] The rinsate should be collected and treated as hazardous waste.[6] After rinsing, the container can often be disposed of as regular trash, with the label defaced.[8]

Experimental Workflow for Disposal Decision-Making:

The following diagram illustrates the logical steps to determine the appropriate disposal path for this compound waste.

Swertiaside_Disposal_Workflow start Start: this compound Waste Generated is_pure Is the waste pure this compound solid? start->is_pure in_solvent Is the waste a solution? is_pure->in_solvent No non_haz_solid Dispose as non-hazardous chemical waste. is_pure->non_haz_solid Yes solvent_type What is the solvent? in_solvent->solvent_type Yes in_solvent->non_haz_solid No (e.g., contaminated gloves) aqueous_waste Aqueous Solution solvent_type->aqueous_waste Water organic_solvent Organic Solvent solvent_type->organic_solvent Organic is_hazardous_solvent Is the solvent hazardous (e.g., flammable, toxic)? collect_aqueous Collect in a designated aqueous waste container. is_hazardous_solvent->collect_aqueous No (treat as aqueous) collect_hazardous Collect in a designated hazardous solvent waste container (e.g., 'Flammable Waste'). is_hazardous_solvent->collect_hazardous Yes label_container Label container with full chemical names and hazards. non_haz_solid->label_container check_local_drain Consult local regulations for drain disposal of non-hazardous aqueous waste. aqueous_waste->check_local_drain organic_solvent->is_hazardous_solvent check_local_drain->collect_aqueous If drain disposal is not permitted collect_aqueous->label_container collect_hazardous->label_container store_safely Store in a designated, secondary containment area. label_container->store_safely ehs_pickup Arrange for pickup by licensed waste disposal service via EHS. store_safely->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: this compound Waste Disposal Decision Workflow.

By following these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and its associated waste streams, thereby fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

Personal protective equipment for handling Swertiaside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Swertiaside

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols and information from related compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach is strongly recommended.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or latex glovesTo prevent skin contact. Gloves must be inspected before use and changed frequently.[1][2]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles or splashes.[1][2][3]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder form to avoid inhalation of dust.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name (this compound) and any available hazard information.

  • Log the receipt of the chemical in the laboratory inventory.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The recommended storage temperature is -20°C.

  • Keep the container tightly closed to prevent contamination and exposure to moisture.

  • Store in the original container.

3. Handling and Use:

  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust.

  • Do not eat, drink, or smoke in the area where this compound is handled.

  • Use dedicated utensils and equipment for handling.

  • Wash hands thoroughly with soap and water after handling.

4. Spill Management:

  • In case of a spill, evacuate the area if necessary.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

  • For small spills of powder, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with a suitable cleaning agent.

Quantitative Data

Due to the limited availability of specific toxicological and physical hazard data for this compound, no occupational exposure limits (OELs) have been established. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may be hazardous.

ParameterValueReference
Occupational Exposure Limit (OEL) Not establishedN/A
Storage Temperature -20°C
Molecular Formula C23H28O12
CAS Number 96087-14-8
Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure compliance with regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, empty containers, and spill cleanup materials, should be considered chemical waste.

  • Segregate this compound waste from other laboratory waste streams.

2. Waste Containment and Labeling:

  • Collect this compound waste in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled as "Hazardous Waste" and include the name "this compound".

  • Keep the waste container closed except when adding waste.

3. Disposal Procedure:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal of this compound

Swertiaside_Workflow This compound Handling and Disposal Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Login Log in Inventory Inspect->Login Store Store at -20°C in a Dry, Ventilated Area Login->Store If container is intact DonPPE Wear Appropriate PPE Store->DonPPE Prepare for use UseHood Handle in Fume Hood DonPPE->UseHood AvoidDust Avoid Dust Formation UseHood->AvoidDust CollectWaste Collect in Labeled, Sealed Container UseHood->CollectWaste Generate waste WashHands Wash Hands After Use AvoidDust->WashHands WashHands->Store Return to storage Segregate Segregate Waste CollectWaste->Segregate Dispose Dispose via Licensed Hazardous Waste Contractor Segregate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.